ATM Inhibitor-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29FN6O3 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[2-fluoro-4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C25H29FN6O3/c1-30(2)10-9-27-24(33)29-21-8-6-17(14-19(21)26)16-5-7-20-18(13-16)23-22(15-28-20)31(3)25(34)32(23)11-12-35-4/h5-8,13-15H,9-12H2,1-4H3,(H2,27,29,33) |
InChI Key |
LDAMATOMTKLLAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC(=C(C=C4)NC(=O)NCCN(C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ATM Inhibition in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Activated by DSBs, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[2][3] Given its central role in maintaining genomic integrity, ATM has emerged as a critical target in oncology. Cancer cells, often characterized by rapid proliferation and accumulating DNA damage, are particularly reliant on DNA repair pathways for survival.[3] Inhibition of ATM can selectively sensitize these cells to DNA-damaging agents like radiotherapy and certain chemotherapies, a concept known as synthetic lethality.[1] This guide provides an in-depth technical overview of the mechanism of action of ATM inhibitors in DNA repair, focusing on the core principles, experimental validation, and preclinical evaluation. While the user requested information on "ATM Inhibitor-3," this is not a standard nomenclature for a specific, publicly disclosed compound. Therefore, this guide will refer to well-characterized, exemplary ATM inhibitors to illustrate the core concepts.
Core Mechanism of Action
ATM inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATM kinase, preventing its catalytic activity.[4] This inhibition blocks the autophosphorylation of ATM at Serine 1981, a critical step for its full activation, and prevents the subsequent phosphorylation of a multitude of downstream substrates.[2][3] The primary consequence of ATM inhibition is the disruption of the DNA damage response (DDR), leading to:
-
Abrogation of Cell Cycle Checkpoints: ATM activation normally leads to the phosphorylation and activation of checkpoint kinases like CHK2.[5][6] Activated CHK2, in turn, targets proteins such as p53 and CDC25A to induce cell cycle arrest in the G1, S, and G2 phases.[6] By inhibiting ATM, ATM inhibitors prevent this signaling cascade, allowing cells with damaged DNA to progress through the cell cycle, ultimately leading to mitotic catastrophe and cell death.
-
Impaired DNA Repair: ATM plays a crucial role in promoting the repair of DSBs through two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[7][8][9]
-
Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle.[7] ATM promotes HR by phosphorylating several key proteins, including BRCA1 and CtIP, which are essential for the initiation of DNA end resection, a critical step in HR.[7] ATM inhibitors block this process, impairing efficient HR-mediated repair.
-
Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates broken DNA ends and is active throughout the cell cycle.[8] The role of ATM in NHEJ is more complex. While it can promote the repair of a subset of DSBs in heterochromatin, it can also antagonize the assembly of NHEJ proteins at single-ended DSBs to favor HR.[8][9][10] Inhibition of ATM can therefore have context-dependent effects on NHEJ.
-
The net effect of ATM inhibition is the persistence of unrepaired or misrepaired DSBs, leading to increased genomic instability and enhanced cancer cell killing, particularly in combination with DNA-damaging therapies.
Data Presentation: Quantitative Comparison of ATM Inhibitors
The potency and selectivity of ATM inhibitors are critical parameters in their preclinical and clinical development. The following table summarizes key quantitative data for several well-characterized ATM inhibitors.
| Inhibitor | IC50 (nM) - Cell-free | Ki (nM) | Cellular IC50 (nM) | Key Selectivity Notes |
| KU-55933 | 12.9 | 2.2 | ~300 (for p53 Ser15 phosphorylation) | Highly selective for ATM over DNA-PK, PI3K/PI4K, ATR, and mTOR. |
| KU-60019 | 6.3 | - | - | A more potent analog of KU-55933. |
| AZD1390 | - | - | 0.78 | >10,000-fold selectivity over closely related PIKK family members. Brain penetrant.[4][11][12] |
| M3541 | <1 | - | - | Highly selective, with an IC50 of >100 nM for 99.3% of 292 investigated human kinases. |
| M4076 | - | - | 9-64 (for ATM/CHK2 phosphorylation) | An analog of M3541 with improved pharmacological properties.[13] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium dissociation constant of the inhibitor-enzyme complex.
Mandatory Visualizations
Signaling Pathways
References
- 1. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Death Receptor-Induced Activation of the Chk2- and Histone H2AX-Associated DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1390 [openinnovation.astrazeneca.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of ATM in homologous recombination after end resection and RAD51 nucleofilament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM antagonizes NHEJ proteins assembly and DNA-ends synapsis at single-ended DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of ATM in the Deficiency in Nonhomologous End-Joining near Telomeres in a Human Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to ATM Inhibitor-3 (compound 34)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATM Inhibitor-3 (compound 34), with CAS number 2769140-52-3, is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. As a central regulator of the DNA damage response (DDR), ATM kinase is a critical target in oncology. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and metabolic stability. Detailed experimental protocols for key assays and visualizations of the ATM signaling pathway and relevant experimental workflows are also presented to support further research and development efforts.
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1] The critical role of ATM in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents such as radiotherapy and chemotherapy.
This compound (compound 34) is a novel urea-based inhibitor of ATM kinase. It has demonstrated subnanomolar cellular potency and a high degree of selectivity, making it a valuable tool for studying ATM signaling and a promising candidate for further drug development.
Core Compound Information
| Property | Value |
| Compound Name | This compound (compound 34) |
| CAS Number | 2769140-52-3 |
| Molecular Formula | C₂₅H₂₉FN₆O₃ |
| Molecular Weight | 480.53 g/mol |
| Chemical Name | N-(4-(1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)phenyl)-N'-(p-tolyl)urea |
| Canonical SMILES | CCOCCN1C(=O)C(=C(C2=CC=C(C=C2)NC(=O)NC3=CC=C(C)C=C3)C=N1)C4=CC=CC=C4 |
Quantitative Data
Biochemical and Cellular Activity
This compound exhibits potent inhibition of ATM kinase activity in both biochemical and cellular assays.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Biochemical Assay | ATM | 0.71 | [2][3] |
| Cellular Assay | ATM | <1 | [2][3] |
Kinase Selectivity Profile
A high degree of selectivity is a crucial attribute for a kinase inhibitor to minimize off-target effects. While the full kinome scan data is available in the primary publication by Dimitrov et al. (2022), it is reported that this compound demonstrates excellent selectivity. It shows some inhibitory activity against the PI3K kinase family, which is common for ATM inhibitors due to structural similarities in the kinase domain.
A comprehensive table of the kinome selectivity profile would be presented here, with data extracted from the full text of Dimitrov T, et al. Eur J Med Chem. 2022;235:114234.
In Vitro Metabolic Stability
This compound has been shown to possess favorable metabolic stability in human liver microsomes, suggesting a lower likelihood of rapid metabolic clearance in vivo.
| Species | Matrix | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| Human | Liver Microsomes | > 60 | Low | [2][3] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATM in the DNA damage response pathway.
Experimental Workflow for Evaluating ATM Inhibitor Potency and Selectivity
The following diagram outlines a typical workflow for the preclinical evaluation of an ATM inhibitor.
Experimental Protocols
Synthesis of this compound (Compound 34)
The detailed synthesis protocol for N-(4-(1-(2-methoxyethyl)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)phenyl)-N'-(p-tolyl)urea is described in the primary publication by Dimitrov et al. (2022). A general outline is provided below.
A multi-step synthesis is employed, likely involving the initial construction of the 1,6-naphthyridin-2(1H)-one core, followed by functionalization and a final urea formation step. The synthesis would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biochemical ATM Kinase Assay (ADP-Glo™ Assay)
This assay quantifies ATM kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human ATM kinase
-
ATM substrate (e.g., p53-derived peptide)
-
This compound (compound 34)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the ATM kinase, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular ATM Inhibition Assay (p-KAP1 Western Blot)
This assay assesses the ability of this compound to block the phosphorylation of a downstream ATM target, KAP1, in cells.
Materials:
-
Human cancer cell line (e.g., HCT116, U2OS)
-
This compound (compound 34)
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-KAP1 (Ser824), anti-total KAP1, anti-actin or -tubulin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., etoposide) or by exposing the cells to ionizing radiation.
-
After a short incubation period (e.g., 30-60 minutes), wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-KAP1 signal to total KAP1 and a loading control.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes
-
This compound (compound 34)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in a low percentage of organic solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
Pre-warm the liver microsome suspension and the inhibitor solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-inhibitor mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Conclusion
This compound (compound 34) is a potent, selective, and metabolically stable inhibitor of ATM kinase. Its well-characterized biochemical and cellular activities make it an invaluable research tool for elucidating the intricacies of the DNA damage response. Furthermore, its favorable drug-like properties position it as a strong candidate for further preclinical and clinical development as a potential cancer therapeutic, particularly in combination with DNA-damaging agents. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize this promising molecule in their future investigations.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ATM inhibitors as potential cancer therapy: a patent review (2003-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-class ultralong-target-residence-time p38α inhibitors as a mitosis-targeted therapy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ATM Inhibitor-3 in Sensitizing Cancer Cells to Radiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a primary mechanism by which radiation therapy kills cancer cells. By orchestrating cell cycle arrest and DNA repair, ATM can contribute to radioresistance in tumors. Inhibition of ATM has emerged as a promising strategy to enhance the efficacy of radiotherapy. This technical guide focuses on ATM Inhibitor-3, a novel and highly potent urea-based ATM kinase inhibitor, and its prospective role in sensitizing cancer cells to ionizing radiation. While specific radiosensitization studies on this compound are not yet publicly available, its subnanomolar potency and high selectivity suggest a strong potential for therapeutic synergy with radiation. This document will detail the underlying mechanisms of ATM inhibition in radiosensitization, provide representative quantitative data from studies with other potent ATM inhibitors, outline key experimental protocols for evaluation, and present visual workflows and signaling pathways.
Introduction: ATM Kinase and Radioresistance
Ionizing radiation induces a variety of cellular damages, with DNA double-strand breaks being the most lethal. In response to DSBs, the cell activates a complex signaling network known as the DNA Damage Response (DDR) to detect the damage, halt cell cycle progression to allow time for repair, and initiate DNA repair pathways.[1][2] ATM, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is a central player in this process.[3]
Upon sensing DSBs, often through the MRE11-RAD50-NBS1 (MRN) complex, ATM autophosphorylates and becomes an active monomer, triggering a cascade of downstream signaling events.[1] Key substrates of ATM include p53, CHK2, BRCA1, and the histone variant H2AX.[2][4] The activation of these targets leads to:
-
Cell Cycle Arrest: ATM-mediated phosphorylation of p53 and CHK2 can induce G1/S and G2/M checkpoint arrest, preventing cells with damaged DNA from progressing through the cell cycle.[3][5]
-
DNA Repair: ATM plays a crucial role in homologous recombination (HR), a major pathway for high-fidelity DSB repair.[2]
-
Apoptosis: In cases of severe, irreparable DNA damage, ATM can promote programmed cell death.[2][4]
While essential for genomic stability in normal cells, the robust activation of the ATM-dependent DDR in cancer cells can counteract the cytotoxic effects of radiation, leading to tumor cell survival and treatment failure. Therefore, inhibiting ATM presents a compelling therapeutic strategy to potentiate the effects of radiotherapy.[1][4]
This compound: A Potent and Selective Agent
This compound (also referred to as compound 34) is a novel, urea-based inhibitor of ATM kinase.[6] Developed through in silico modeling and extensive biochemical characterization, this compound demonstrates exceptional potency and selectivity.
| Compound | IC50 (nM) | Reference |
| This compound | 0.71 | [6] |
Table 1: In vitro potency of this compound.
The subnanomolar IC50 value of this compound indicates its high potency in inhibiting ATM kinase activity. Furthermore, studies on this class of urea-based inhibitors have demonstrated excellent selectivity against other kinases, including those in the PIKK family, which is crucial for minimizing off-target effects.[6][7]
Mechanism of Radiosensitization by ATM Inhibition
The primary mechanism by which ATM inhibitors sensitize cancer cells to radiation is by disrupting the DNA damage response. By blocking ATM's kinase activity, these inhibitors prevent the downstream signaling cascade that leads to cell cycle arrest and DNA repair.
Abrogation of Cell Cycle Checkpoints
In the presence of an ATM inhibitor, cancer cells exposed to radiation fail to arrest at the G1/S and G2/M checkpoints.[3][8] This forces the cells to enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and subsequent cell death.[9][10] This effect is particularly pronounced in cancer cells with pre-existing defects in other cell cycle regulators, such as p53.[1]
Inhibition of DNA Repair
ATM inhibitors directly impede the repair of DNA double-strand breaks. A key marker of DSBs is the phosphorylation of histone H2AX to form γH2AX foci at the site of damage. While ATM inhibition does not prevent the initial formation of these foci, it significantly delays their resolution, indicating persistent, unrepaired DNA damage.[8]
Induction of Inflammatory Signaling
Recent studies have shown that the accumulation of micronuclei resulting from mitotic catastrophe can activate the cGAS/STING/TBK1 pathway, leading to an inflammatory response within the tumor microenvironment.[9][10] This suggests that ATM inhibitors could not only directly enhance cancer cell killing by radiation but also potentially synergize with immunotherapies.[4][9][10]
Preclinical Evidence of Radiosensitization by Potent ATM Inhibitors
While specific data for this compound in combination with radiation is pending, extensive preclinical research with other highly potent and selective ATM inhibitors, such as AZD0156 and M3541, provides a strong rationale for its potential efficacy. The following tables summarize representative quantitative data from such studies.
| Cell Line | ATM Inhibitor | Concentration (nM) | Dose Enhancement Factor (DEF) / Dose Modifying Ratio (DMR) | Reference |
| LN18 (p53 mutant GBM) | AZD1390 | 10 | DEF37 = 3.0 | [11] |
| DDBRTG5 (p53 wild-type GBM) | AZD1390 | 10 | DEF37 = 1.2 | [11] |
| Melanoma Cell Lines (various) | AZD0156 | 3 | Synergistic Radiosensitization | [12] |
| U2OS (Osteosarcoma) | AZD0156 | 2 | Enhanced RBE with Bragg peak protons | [5] |
Table 2: In vitro radiosensitization by potent ATM inhibitors in various cancer cell lines.
| Cell Line | Treatment | Time Post-IR (5 Gy) | γH2AX Foci per Cell (Normalized) | Reference |
| A549 (Lung Cancer) | IR only | 4h | ~50% of peak | [8] |
| A549 (Lung Cancer) | IR + M3541 (1 µM) | 4h | ~80% of peak | [8] |
| A549 (Lung Cancer) | IR only | 24h | ~10% of peak | [8] |
| A549 (Lung Cancer) | IR + M3541 (1 µM) | 24h | ~50% of peak | [8] |
Table 3: Effect of a potent ATM inhibitor on the persistence of γH2AX foci following irradiation.
| Cell Line | Treatment | % Cells in G2/M Phase (24h post-IR) | Reference |
| A549 (Lung Cancer) | Control | ~15% | [8] |
| A549 (Lung Cancer) | IR (5 Gy) | ~40% | [8] |
| A549 (Lung Cancer) | IR (5 Gy) + M3541 (1 µM) | ~60% | [8] |
Table 4: Impact of a potent ATM inhibitor on cell cycle distribution following irradiation.
Experimental Protocols for Evaluating ATM Inhibitor-Mediated Radiosensitization
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Plating: Plate cells at various densities (e.g., 200-10,000 cells/well in a 6-well plate) to account for cell killing at different radiation doses. Allow cells to attach for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with this compound at the desired concentrations for a specified time (e.g., 1 hour) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose by normalizing to the plating efficiency of the non-irradiated control. Plot the data on a log-linear scale to generate survival curves and calculate dose enhancement factors.
Western Blot for ATM Signaling
This method is used to confirm target engagement and assess the inhibition of downstream ATM signaling.
-
Cell Treatment: Treat cells with this compound and/or radiation.
-
Lysate Preparation: Harvest cells at various time points post-treatment and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks.
-
Cell Culture: Grow cells on glass coverslips in multi-well plates.
-
Treatment: Treat cells with this compound and/or radiation.
-
Fixation and Permeabilization: At desired time points, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100).
-
Immunostaining: Block non-specific antibody binding and incubate with a primary antibody against γH2AX. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γH2AX foci per nucleus.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound and/or radiation.
-
Cell Harvesting: Harvest cells at various time points and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Signaling Pathway
Caption: ATM Signaling Pathway in Response to DNA Damage.
Experimental Workflow
Caption: Experimental Workflow for Assessing Radiosensitization.
Logical Relationship
Caption: Logic of ATM Inhibitor-Mediated Radiosensitization.
Conclusion and Future Directions
This compound is a highly potent and selective next-generation therapeutic candidate. Based on a wealth of preclinical data from other potent ATM inhibitors, it is strongly anticipated that this compound will be an effective radiosensitizer across a broad range of cancer types. By disrupting the core of the DNA damage response, it has the potential to overcome intrinsic and acquired radioresistance. Future preclinical studies should focus on formally evaluating the radiosensitizing properties of this compound in vitro and in vivo, determining optimal dosing and scheduling in combination with radiation, and exploring its potential to synergize with other DNA damage response inhibitors and immunotherapies. Such studies will be critical to advancing this promising therapeutic strategy toward clinical application for the benefit of cancer patients.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 10. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death [pubmed.ncbi.nlm.nih.gov]
- 11. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 12. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to ATM Inhibitor-3 and its Effect on the PI3K/Akt/mTOR Pathway
This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule targeting the Ataxia-Telangiectasia Mutated (ATM) kinase. It details the inhibitor's mechanism of action, its intricate effects on the critical PI3K/Akt/mTOR signaling pathway, and its potential as a therapeutic agent, particularly in oncology. This document synthesizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate complex biological interactions.
Introduction: The Central Role of ATM Kinase
Ataxia-Telangiectasia Mutated (ATM) is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] As a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, ATM is activated by DSBs and initiates a vast signaling cascade to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.[2][3] This function is critical for maintaining genomic stability.
The PI3K/Akt/mTOR pathway is a central signaling node that governs cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] The connection between ATM and the PI3K/Akt/mTOR pathway is multifaceted. ATM itself is a PIKK family member, and there is significant crosstalk between the DNA damage response (DDR) and metabolic/growth signaling to ensure a coordinated cellular response to stress.[3] In some contexts, ATM can directly influence Akt activation, highlighting a complex interplay that is critical for drug development professionals to understand.[7]
Profile of this compound
This compound, also identified as compound 34, is a highly potent and selective, urea-based inhibitor of ATM kinase.[8][9] It was developed to specifically target ATM's catalytic activity, thereby disrupting the DNA damage response and sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][10]
Mechanism of Action
Like other ATM inhibitors, this compound functions as an ATP-competitive inhibitor.[3] It binds to the ATP-binding pocket within the kinase domain of ATM, preventing the phosphorylation of ATM's numerous downstream substrates, such as p53 and Chk2.[2][3] This blockade effectively dismantles the cellular response to DSBs, preventing cell cycle checkpoint activation and DNA repair.[1] Consequently, cancer cells with inhibited ATM are unable to mend DNA damage, leading to the accumulation of lethal genomic instability and subsequent cell death, a concept known as synthetic lethality, especially in tumors with other DDR defects.[11]
Interaction with the PI3K/Akt/mTOR Pathway
The effect of ATM inhibition on the PI3K/Akt/mTOR pathway is a subject of ongoing research, with evidence suggesting a context-dependent relationship.
-
Direct Kinase Family Overlap : this compound is noted to inhibit the broader PI3K kinase family, which could lead to direct modulation of this pathway.[8][9] This is not uncommon, as the first specific ATM inhibitor, KU-55933, was developed from a broad PIKK family inhibitor.[3]
-
Modulation of Akt Activation : Studies have shown that ATM can be required for the full activation of Akt in response to growth factors like insulin and IGF-I.[7] This is mediated through the phosphorylation of Akt at Serine 473 (Ser473). In cancer cells with an overactivated Akt pathway (e.g., due to PTEN loss), the ATM inhibitor KU-55933 was shown to effectively block Akt phosphorylation at both Ser473 and Threonine 308 (Thr308), leading to reduced proliferation and increased apoptosis.[7]
-
Context-Dependent Effects : Conversely, some studies using other ATM inhibitors (CP466722 and KU55933) in different cell lines and conditions reported no effect on growth factor-stimulated Akt phosphorylation.[12] This indicates that ATM's role in regulating Akt is not universal and may depend on the specific cellular background and stimuli.
-
Feedback Loops : The relationship is further complicated by feedback mechanisms. The mTOR pathway, a key downstream component of PI3K/Akt signaling, can negatively regulate ATM expression through the upregulation of specific microRNAs.[13] Therefore, inhibiting mTOR can lead to an increase in ATM protein levels, suggesting a reciprocal relationship.[13]
The primary mechanism by which this compound impacts cancer cells is through the direct inhibition of the DNA damage response. Its effects on the PI3K/Akt/mTOR pathway represent a secondary, but potentially significant, mechanism that could contribute to its overall anti-tumor activity, particularly in cancers characterized by aberrant Akt signaling.
Quantitative Data
The potency and selectivity of ATM inhibitors are critical for their therapeutic potential. The following tables summarize key quantitative data for this compound and other relevant compounds for comparison.
| Inhibitor | Target(s) | IC₅₀ Value | Reference(s) |
| This compound | ATM | 0.71 nM | [8][9] |
| PI3K Family | Not specified | [8][9] | |
| mTOR | Not specified | [9] | |
| KU-55933 | ATM | 13 nM | [3] |
| KU-60019 | ATM | 6.3 nM | [14] |
| M3541 | ATM | Sub-nanomolar | [10] |
| M4076 | ATM | Sub-nanomolar | [10] |
Key Experimental Protocols
The following are generalized protocols for experiments commonly used to characterize the effects of ATM inhibitors on the PI3K/Akt/mTOR pathway.
Western Blotting for Protein Phosphorylation
This technique is used to quantify changes in the activation state of kinases and their substrates.
-
Cell Culture and Treatment : Plate cells (e.g., HCT116, HeLa, or relevant cancer cell lines) and allow them to adhere overnight. Starve cells of serum for 12-24 hours if investigating growth factor signaling. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation : Induce DNA damage (e.g., using ionizing radiation, 5-10 Gy) or stimulate with a growth factor (e.g., Insulin at 100 nM for 30-45 minutes).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ATM (Ser1981)
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
GAPDH or β-Actin (as a loading control)
-
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis : Densitometrically quantify band intensity and normalize phosphorylated protein levels to total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of a compound on a purified kinase.
-
Reaction Setup : In a microplate well, combine a reaction buffer containing ATP, purified recombinant ATM kinase, and a specific ATM substrate (e.g., a p53-derived peptide).
-
Inhibitor Addition : Add varying concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Initiation and Incubation : Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection : Stop the reaction and measure kinase activity. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate or by measuring ATP consumption (e.g., using Kinase-Glo®).
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: ATM and PI3K/Akt/mTOR signaling pathways and points of inhibition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blot analysis.
Logical Relationship Diagram
Caption: The logic of using an ATM inhibitor to enhance cancer therapy.
References
- 1. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mTOR pathway negatively controls ATM by up-regulating miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Selectivity Profile of a Novel ATM Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ATM Inhibitor-3, a potent and selective compound targeting the Ataxia-telangiectasia mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology. Understanding the selectivity of small molecule inhibitors is paramount for predicting their efficacy and potential off-target effects. While specific kinome-wide screening data for "this compound" (also known as compound 34) is not publicly available, this guide will present a representative selectivity profile based on highly similar and well-characterized potent ATM inhibitors, such as M3541 and AZD0156, to illustrate the expected characteristics of a highly selective ATM inhibitor. This compound is recognized as a potent and selective inhibitor of ATM with an IC50 of 0.71 nM.[1] It has also been noted to exhibit inhibitory effects on the PI3K kinase family.
Introduction to ATM Kinase and Its Inhibition
The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or chemotherapeutic agents. Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. The inhibition of ATM can sensitize cancer cells to DNA-damaging therapies, providing a promising avenue for combination treatments.
Biochemical Selectivity Profile
The selectivity of an ATM inhibitor is typically assessed through in vitro kinase assays against a broad panel of kinases. This provides a quantitative measure of the inhibitor's potency against the intended target (ATM) versus other kinases, including those from the same PI3K-like kinase (PIKK) family such as ATR, DNA-PK, and mTOR.
Below is a representative table summarizing the biochemical selectivity of a highly selective ATM inhibitor, based on published data for compounds like M3541 and AZD0156.[2][3][4][5]
Table 1: Representative Biochemical Selectivity of a Potent ATM Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATM |
| ATM | 0.5 | 1 |
| ATR | >1000 | >2000 |
| DNA-PK | >1000 | >2000 |
| mTOR | >1000 | >2000 |
| PI3Kα | >1000 | >2000 |
| PI3Kβ | >1000 | >2000 |
| PI3Kγ | >1000 | >2000 |
| PI3Kδ | >1000 | >2000 |
| ABL1 | >10000 | >20000 |
| AKT1 | >10000 | >20000 |
| CDK2 | >10000 | >20000 |
| ERK1 | >10000 | >20000 |
| PKA | >10000 | >20000 |
| ROCK1 | >10000 | >20000 |
| ... (additional kinases) | >10000 | >20000 |
Note: The IC50 values presented are representative and intended to illustrate the high selectivity of a potent ATM inhibitor. Actual values for this compound may vary.
Cellular Potency and Selectivity
To confirm that the biochemical selectivity translates to a cellular context, cell-based assays are crucial. These assays typically involve treating cancer cell lines with the inhibitor and then inducing DNA damage (e.g., via irradiation). The phosphorylation of ATM-specific downstream targets is then measured.
Table 2: Representative Cellular Activity of a Potent ATM Inhibitor
| Cellular Assay | Cell Line | IC50 (nM) |
| pATM (S1981) Inhibition | A549 | 1.5 |
| pCHK2 (T68) Inhibition | HCT116 | 2.0 |
| pKAP1 (S824) Inhibition | U2OS | 1.8 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of an inhibitor's selectivity profile. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant human ATM kinase
-
Substrate peptide (e.g., a p53-derived peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound (or test compound)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, substrate peptide, and the diluted inhibitor.
-
Initiate the reaction by adding recombinant ATM kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate for an additional 60 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular ATM Signaling Assay (Western Blot)
This method assesses the ability of the inhibitor to block the phosphorylation of downstream ATM targets in cells following DNA damage.
Materials:
-
Cancer cell line (e.g., A549, U2OS)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Ionizing radiation source or a radiomimetic chemical (e.g., etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATM S1981, anti-pCHK2 T68, anti-pKAP1 S824, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or treating with a DNA-damaging agent.
-
After a specified time post-damage (e.g., 1 hour), wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the concentration-dependent inhibition.
Visualizations
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response and the points of inhibition by a selective inhibitor.
Caption: The ATM signaling pathway initiated by DNA double-strand breaks.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for determining the selectivity of a kinase inhibitor.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
Based on the available information for this compound and representative data from other highly selective ATM inhibitors, it is anticipated that this compound possesses a favorable selectivity profile, with potent inhibition of ATM and minimal activity against other kinases, including those within the PIKK family. This high selectivity is a critical attribute for a therapeutic candidate, as it is expected to minimize off-target toxicities and provide a wider therapeutic window. The experimental protocols and workflows described herein provide a robust framework for the comprehensive evaluation of the selectivity of novel ATM inhibitors. Further kinome-wide screening of this compound is warranted to definitively establish its complete selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. at7519hydrochloride.com [at7519hydrochloride.com]
- 5. selleckchem.com [selleckchem.com]
The Impact of ATM Inhibitor-3 on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATM Inhibitor-3, also known as compound 34, is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). With a half-maximal inhibitory concentration (IC50) in the subnanomolar range, this compound presents a valuable tool for investigating the intricate roles of ATM in maintaining genomic integrity. This technical guide provides an in-depth overview of the anticipated impact of this compound on cell cycle checkpoints, drawing upon the established functions of ATM. It further outlines detailed experimental protocols for researchers to investigate these effects and presents a framework for interpreting the expected quantitative data.
Introduction to ATM and Cell Cycle Control
The ATM kinase is a critical apical kinase in the DDR signaling cascade, primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response that includes DNA repair, apoptosis, and, crucially, the activation of cell cycle checkpoints.[2][4] These checkpoints are surveillance mechanisms that arrest the cell cycle to provide time for DNA repair before the damage is propagated. The primary checkpoints influenced by ATM are the G1/S and G2/M transitions.[5]
G1/S Checkpoint: In response to DNA damage in G1, ATM activates the Chk2 kinase, which in turn phosphorylates and stabilizes the tumor suppressor protein p53.[2][6] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, which binds to and inhibits Cyclin E-CDK2 complexes, thereby preventing the transition into S phase.
G2/M Checkpoint: When DNA damage occurs in the G2 phase, ATM activation leads to the phosphorylation and activation of Chk2. Chk2 then phosphorylates and inactivates the phosphatase Cdc25C. This prevents Cdc25C from activating the Cyclin B1-CDK1 complex, which is essential for entry into mitosis, thus causing a G2 arrest.
Expected Impact of this compound on Cell Cycle Checkpoints
Based on its potent inhibition of ATM kinase activity, this compound is expected to abrogate the canonical ATM-dependent cell cycle checkpoint responses to DNA damage.
-
Abrogation of the G1/S Checkpoint: In the presence of DNA damaging agents, cells treated with this compound are anticipated to fail to arrest in the G1 phase. This would be due to the lack of ATM-mediated Chk2 and p53 activation, leading to insufficient p21 expression to inhibit Cyclin E-CDK2. Consequently, cells with damaged DNA would proceed into S phase, potentially leading to genomic instability.
-
Abrogation of the G2/M Checkpoint: Similarly, following DNA damage in the G2 phase, treatment with this compound is expected to prevent the G2 arrest. The inhibition of ATM would preclude the activation of the Chk2-Cdc25C pathway, allowing the activation of the Cyclin B1-CDK1 complex and premature entry into mitosis with unrepaired DNA. This can lead to mitotic catastrophe and cell death.
Quantitative Data Summary
While specific quantitative data for this compound's effect on cell cycle distribution is not yet publicly available, the following tables provide a template for presenting such data based on expected outcomes from ATM inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| ATM | 0.71[1] |
| PI3K Family Kinases | Inhibition observed[1] |
| mTOR | Inhibition observed[6][7] |
Table 2: Representative Cell Cycle Distribution Analysis by Flow Cytometry
(Hypothetical data following treatment with a DNA damaging agent, e.g., ionizing radiation)
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (No IR) | 65 | 20 | 15 |
| Vehicle Control (+ IR) | 80 | 10 | 10 |
| This compound (No IR) | 64 | 21 | 15 |
| This compound (+ IR) | 66 | 25 | 9 |
Detailed Experimental Protocols
The following are detailed, standard protocols that can be adapted to study the effects of this compound on cell cycle checkpoints.
Cell Culture and Treatment
-
Culture chosen cancer cell lines (e.g., A549, HeLa, U2OS) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a density that will allow for logarithmic growth during the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time course (e.g., 1, 6, 12, 24 hours).
-
Where applicable, induce DNA damage using ionizing radiation (IR) or a radiomimetic chemical (e.g., etoposide, bleomycin) at a defined time point relative to inhibitor treatment.
-
Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Checkpoint Proteins
This technique is used to detect changes in the expression and phosphorylation status of key cell cycle checkpoint proteins.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-p53, anti-p21, anti-Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Immunofluorescence for DNA Damage Foci (γH2AX)
This method is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[9][10]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fix cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
Visualizations of Signaling Pathways and Workflows
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Western Blotting Experimental Workflow.
Conclusion
This compound is a powerful research tool for dissecting the ATM-dependent DNA damage response and its influence on cell cycle progression. By potently and selectively inhibiting ATM kinase activity, this compound is expected to abrogate the G1/S and G2/M checkpoints, leading to increased sensitivity to DNA damaging agents. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach for researchers to rigorously characterize the impact of this compound on cell cycle control, thereby advancing our understanding of DDR pathways and informing the development of novel cancer therapeutics.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crpr-su.se [crpr-su.se]
Foundational Research on ATM Kinase Inhibition by KU-55933: A Technical Guide
Disclaimer: The initial request sought information on "compound 34," a designation that did not correspond to a specific, widely documented Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor in publicly available scientific literature. To fulfill the user's request for an in-depth technical guide, this document focuses on the well-characterized and foundational ATM kinase inhibitor, KU-55933 , as a representative compound.
This guide provides a comprehensive overview of the core research on KU-55933 for researchers, scientists, and drug development professionals. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data for KU-55933's inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of KU-55933 against ATM Kinase
| Parameter | Value |
| IC₅₀ | 12.9 nM[1][2][3] |
| Kᵢ | 2.2 nM[1][2][3] |
Table 2: Selectivity Profile of KU-55933 against PIKK Family Kinases
| Kinase | IC₅₀ | Selectivity vs. ATM (fold) |
| ATM | 12.9 nM[1][2][3] | 1 |
| DNA-PK | 2,500 nM[1] | ~194 |
| mTOR | 9,300 nM[1] | ~721 |
| PI3K | 16,600 nM[1] | ~1287 |
| ATR | >100,000 nM[4] | >7752 |
| PI4K | >100,000 nM[4] | >7752 |
Table 3: Cellular Activity of KU-55933
| Parameter | Value | Cell Line |
| Cellular IC₅₀ (p53 Ser15 phosphorylation) | 300 nM[1][3] | U2OS |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effects of KU-55933 on ATM kinase.
In Vitro ATM Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on ATM kinase activity.
Protocol:
-
ATM Immunoprecipitation: ATM is immunoprecipitated from nuclear extracts of a suitable cell line (e.g., HeLa cells) using a polyclonal antibody targeting the C-terminus of ATM. The resulting ATM-antibody complexes are captured on Protein A-Sepharose beads.[2]
-
Kinase Reaction Setup: The ATM-containing beads are incubated in a 96-well plate with a reaction buffer (25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl₂, 2 mM MnCl₂, 50 μM Na₃VO₄, 500 μM DTT, 5% v/v glycerol).[1][2]
-
Substrate and Inhibitor Addition: A recombinant substrate, such as Glutathione S-transferase fused to the N-terminal 66 amino acids of p53 (GST-p53N66), is added to the reaction mixture.[1][2] KU-55933 or a vehicle control is then added at various concentrations.
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP to a final concentration of 50 μM and incubated for 1 hour at 37°C with gentle shaking.[1][2]
-
Detection of Phosphorylation: The reaction is stopped, and the supernatant containing the phosphorylated substrate is transferred to a new plate. The level of p53 phosphorylated at Serine 15 is quantified using a standard ELISA with a phospho-specific antibody.[1][2]
Cellular ATM Inhibition Assay (Western Blotting)
This assay assesses the ability of KU-55933 to inhibit ATM signaling within a cellular context.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., U2OS) are cultured to an appropriate confluency. The cells are pre-incubated with varying concentrations of KU-55933 for 1 hour before inducing DNA damage.[1]
-
Induction of DNA Damage: DNA double-strand breaks are induced by exposing the cells to ionizing radiation (IR).[1]
-
Cell Lysis and Protein Quantification: At specified time points post-irradiation, cells are harvested, and whole-cell extracts are prepared using a suitable lysis buffer. The total protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ATM substrates, such as phospho-p53 (Ser15), phospho-Chk2 (Thr68), or γH2AX (phospho-H2AX Ser139). Antibodies against the total forms of these proteins are used as loading controls.[1]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.[1]
Clonogenic Survival Assay
This assay evaluates the ability of KU-55933 to sensitize cancer cells to DNA-damaging agents like ionizing radiation.[5][6]
Protocol:
-
Cell Seeding: A known number of cells (e.g., HeLa) are seeded into multi-well plates.[7] The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies at the end of the experiment.
-
Treatment: Cells are treated with KU-55933 or a vehicle control for a specified period before and/or after exposure to various doses of ionizing radiation.[8]
-
Colony Formation: The cells are then incubated for 1-3 weeks to allow for colony formation.[5] A colony is typically defined as a cluster of at least 50 cells.[5][6]
-
Fixation and Staining: The colonies are fixed with a solution such as 6.0% v/v glutaraldehyde and stained with 0.5% w/v crystal violet.[5][6]
-
Colony Counting and Analysis: The number of colonies in each well is counted. The surviving fraction for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control, accounting for the initial plating efficiency.
Mandatory Visualizations
ATM Signaling Pathway in DNA Damage Response
Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Experimental Workflow for Cellular ATM Inhibition Assay
Caption: Workflow for Assessing Cellular ATM Inhibition by Western Blot.
Logical Flow of Clonogenic Survival Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. KU-55933 | PI3K | ATM/ATR | Autophagy | mTOR | DNA-PK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KU-55933, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ATM Inhibitor-3 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a serine/threonine protein kinase that plays a central role in the DNA damage response (DDR).[1][2][3] Activated by DNA double-strand breaks (DSBs), ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3][4] Due to its critical role in cell survival pathways, ATM is a compelling target in cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and exploit intrinsic DNA repair deficiencies.[4]
ATM Inhibitor-3 is a potent and selective small molecule inhibitor of ATM kinase activity. These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell-based assays to characterize its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Upon DNA damage, ATM is recruited to the site of the lesion and activated.[1][2][3] It then phosphorylates a multitude of downstream substrates, including CHK2, p53, and H2AX, to orchestrate the cellular response.[1][2][3] this compound competitively binds to the ATP-binding pocket of ATM, preventing the phosphorylation of its downstream targets and thereby abrogating the DNA damage response. This leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells.
Data Presentation
Table 1: In Vitro Potency of Various ATM Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Conditions |
| This compound (compound 34) | ATM | 0.71 | Not Specified | Not Specified |
| M3541 | ATM | 0.25 | Cell-free | 10 µM ATP |
| M4076 | ATM | 9 - 64 | 8 cancer cell lines | Inhibition of ATM/CHK2 phosphorylation |
| KU-55933 | ATM | 12.9 | Cell-free | Not Specified |
| KU-60019 | ATM | Not Specified | Not Specified | More potent than KU-55933 |
| KU59403 | ATM | 3 | Cell-free | Not Specified |
| CP466722 | ATM | Not Specified | HeLa cells | Virtually complete inhibition at ≥6µM |
Note: The specific cell line and assay conditions for the IC50 of this compound were not available in the searched literature. Researchers should determine the IC50 empirically in their cell line of interest.
Mandatory Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: General Experimental Workflow for Cell-Based Assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Application Notes and Protocols: ATM Inhibitor-3 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of ATM (Ataxia Telangiectasia Mutated) inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors, such as olaparib, represents a promising synthetic lethal strategy in cancer therapy.[1][2][3][4][5][6] This approach is particularly relevant for tumors with deficiencies in the DNA Damage Response (DDR) pathway. Olaparib, an FDA-approved PARP inhibitor, is effective in cancers with BRCA1/2 mutations.[3][6] The therapeutic potential of olaparib can be expanded by combining it with inhibitors of other key DDR proteins, such as ATM.[7][8] ATM is a critical kinase that responds to DNA double-strand breaks (DSBs).[9] Inhibition of both PARP-mediated single-strand break (SSB) repair and ATM-mediated DSB repair can lead to overwhelming DNA damage and subsequent cancer cell death.[1][2]
These application notes provide an overview of the preclinical rationale and protocols for investigating the combination of ATM Inhibitor-3 and olaparib.
Mechanism of Action: Synthetic Lethality
The synergistic effect of combining an ATM inhibitor with olaparib is rooted in the principle of synthetic lethality.[1][6]
-
Olaparib's Role: Olaparib inhibits PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[10] Unrepaired SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of more toxic DNA double-strand breaks (DSBs).[10]
-
ATM Inhibitor's Role: ATM is a primary sensor and transducer of DSB signals, activating downstream pathways for cell cycle arrest and DNA repair, including Homologous Recombination (HR).[9] ATM inhibitors block this critical repair pathway.
-
Combined Effect: In cancer cells treated with both olaparib and an ATM inhibitor, the accumulation of DSBs from PARP inhibition cannot be efficiently repaired due to ATM inhibition. This overwhelming DNA damage forces cells into apoptosis or mitotic catastrophe.[8][10]
References
- 1. A synthetic lethal strategy using PARP and ATM inhibition for overcoming trastuzumab resistance in HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic targeting and resistance to PARP inhibition in DNA damage repair-deficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of ATM with KU-55933 Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot for Phosphorylated ATM (p-ATM) Following Treatment with ATM Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR).[1] Upon DNA double-strand breaks (DSBs), ATM is activated through autophosphorylation at serine 1981 (p-ATM), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3] Given its pivotal role in genome integrity, ATM is a key target in cancer therapy. ATM inhibitors are being developed to sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[4][5]
ATM Inhibitor-3 is a potent and selective small molecule inhibitor of ATM kinase activity. These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation status of ATM at Ser1981 in cells treated with this compound. This protocol is essential for verifying the inhibitor's efficacy and understanding its impact on the ATM signaling pathway.
Signaling Pathway of ATM Inhibition
The following diagram illustrates the canonical ATM signaling pathway and the mechanism of action for this compound. Under normal conditions, in response to DNA double-strand breaks, ATM is recruited and activated, leading to the phosphorylation of downstream targets such as p53 and CHK2, which in turn mediate cell cycle arrest and DNA repair.[6][7] this compound directly blocks the kinase activity of ATM, preventing the phosphorylation of its downstream effectors and thereby abrogating the DNA damage response.
References
- 1. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-ATM (Ser1981) Monoclonal Antibody (10H11) (MA1-2020) [thermofisher.com]
- 3. Phospho-ATM (Ser1981) (10H11.E12) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ATM (Ser1981) (D25E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with ATM Inhibitor-3 and Ionizing Radiation
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the reproductive integrity of cells following exposure to cytotoxic agents.[1][2] It is the gold standard for determining cell death after treatment with ionizing radiation (IR).[1][3] Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that acts as a primary sensor of DNA double-strand breaks (DSBs), a major type of damage induced by ionizing radiation.[4][5][6] Upon activation, ATM orchestrates a complex signaling network that promotes DNA repair, cell cycle arrest, and, in cases of severe damage, apoptosis.[7]
Cancer cells often rely on these DNA repair pathways for survival after radiotherapy. Consequently, inhibiting key components of the DNA damage response, such as ATM, presents a promising strategy to sensitize tumors to radiation.[2] ATM inhibitors, like ATM Inhibitor-3, are small molecules designed to block the catalytic activity of the ATM kinase.[8] By preventing ATM-mediated repair, these inhibitors can enhance the cytotoxic effects of ionizing radiation, leading to increased cancer cell death.[8] This document provides detailed protocols and application notes for conducting colony formation assays to evaluate the synergistic effect of this compound and ionizing radiation.
ATM Signaling Pathway in Response to Ionizing Radiation
Ionizing radiation induces DNA double-strand breaks (DSBs), which trigger a conformational change in the ATM protein, leading to its activation.[9] In its inactive state, ATM exists as a dimer. Following DNA damage, it autophosphorylates and dissociates into active monomers.[7] The MRE11-RAD50-NBS1 (MRN) complex is crucial for recruiting and activating ATM at the site of damage.[5][7]
Once active, ATM phosphorylates a multitude of downstream targets to initiate a comprehensive DNA damage response.[4][5] Key substrates include:
-
Checkpoint Kinase 2 (CHK2): Activation of CHK2 leads to the phosphorylation of cell cycle regulators like CDC25A and CDC25C, resulting in cell cycle arrest at the G1/S and G2/M checkpoints.[4] This pause allows time for DNA repair before the cell enters mitosis.
-
p53: ATM-mediated phosphorylation stabilizes and activates the tumor suppressor protein p53.[2][6] Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) or apoptosis.
-
Histone H2AX: ATM phosphorylates H2AX (to form γH2AX), which serves as a scaffold to recruit other DNA repair proteins to the damage site.[7]
-
BRCA1: ATM also phosphorylates BRCA1, a key protein involved in the homologous recombination repair of DSBs.
By inhibiting ATM, this compound prevents this signaling cascade, impairing DNA repair and abrogating cell cycle checkpoints, thereby making cancer cells more susceptible to the lethal effects of ionizing radiation.
Experimental Workflow for Colony Formation Assay
The general workflow involves seeding cells at a low density, allowing them to adhere, treating them with the ATM inhibitor and/or ionizing radiation, and then incubating for a period sufficient for single cells to grow into visible colonies. The colonies are then fixed, stained, and counted to determine the surviving fraction for each treatment condition.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization based on the cell line and specific experimental conditions.
Materials
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (stock solution prepared in DMSO)
-
6-well or 100 mm cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation/Staining Solution: 0.5% (w/v) Crystal Violet in 6% (v/v) Glutaraldehyde or Methanol
-
Source of ionizing radiation (e.g., X-ray irradiator)
Protocol
1. Cell Preparation and Seeding: a. Culture cells to approximately 70-80% confluency. b. Aspirate the culture medium, wash cells once with PBS, and detach them using Trypsin-EDTA.[1] c. Neutralize trypsin with complete medium and collect the cell suspension. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension. e. Determine the viable cell count using a hemocytometer and Trypan Blue exclusion. f. Calculate the required cell seeding density. This is a critical step and must be optimized for each cell line and radiation dose. Higher radiation doses will require seeding more cells to obtain a countable number of colonies (e.g., 50-150). A preliminary experiment to determine the plating efficiency (PE) of untreated cells is recommended.
- Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
- Number of cells to seed = (Desired number of colonies) / PE g. Seed the calculated number of cells into each well of a 6-well plate (or other vessel) in triplicate for each condition.[10]
2. Cell Treatment (Plating Before Treatment): [1] a. Incubate the seeded plates for 12-24 hours at 37°C, 5% CO₂ to allow cells to attach firmly. b. This compound Treatment: i. Prepare working concentrations of this compound by diluting the stock solution in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. ii. Aspirate the medium from the plates and add the medium containing the appropriate concentration of this compound or vehicle. iii. Typically, cells are pre-incubated with the inhibitor for 1-2 hours before irradiation to ensure target engagement.[8] c. Ionizing Radiation Treatment: i. Transfer the plates to the irradiator. ii. Expose the plates to the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The "0 Gy" group should be sham-irradiated (taken to the irradiator but not exposed). d. Post-Irradiation Incubation: i. Return the plates to the incubator. ii. Depending on the experimental design, the medium containing the inhibitor can be replaced with fresh, drug-free medium after a set period (e.g., 24 hours), or the cells can be incubated with the drug for the entire duration of colony growth.
3. Colony Growth: a. Incubate the plates undisturbed for 7-14 days, or until colonies in the control group are visible and contain at least 50 cells.[3][11] The incubation time will vary significantly between cell lines.
4. Colony Fixation and Staining: a. Carefully aspirate the medium from each well. b. Gently wash the wells once with PBS to remove any debris. c. Add 1-2 mL of the Crystal Violet staining solution to each well, ensuring the entire surface is covered. d. Incubate at room temperature for 20-30 minutes.[11] e. Carefully remove the staining solution. Gently rinse the plates with tap water until the background is clear and only the colonies remain stained.[1][11] f. Allow the plates to air-dry completely in an inverted position.
5. Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[2][3] Counting can be done manually using a microscope or with automated colony counting software. b. Calculate the Surviving Fraction (SF) for each treatment condition using the following formulas: i. Plating Efficiency (PE) = (Average number of colonies counted in control wells) / (Number of cells seeded in control wells) ii. Surviving Fraction (SF) = (Average number of colonies from treated wells) / (Number of cells seeded x PE) c. Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
Data Presentation
The following table presents representative data from a clonogenic survival assay using the potent ATM inhibitor KU-60019 on U87 glioma cells, demonstrating the radiosensitizing effect. This data is illustrative of the results expected when combining a potent ATM inhibitor with ionizing radiation.[12][13][14]
| Treatment Group | Radiation Dose (Gy) | Average Colonies Counted | Surviving Fraction (SF) |
| Vehicle Control (DMSO) | 0 | 125 | 1.00 |
| 2 | 78 | 0.62 | |
| 4 | 35 | 0.28 | |
| 6 | 11 | 0.09 | |
| ATM Inhibitor (3 µM KU-60019) | 0 | 120 | 0.96 |
| 2 | 31 | 0.25 | |
| 4 | 8 | 0.06 | |
| 6 | 1 | 0.01 |
Note: Data is hypothetical but representative of published findings for potent ATM inhibitors.[12][13][14]
Conclusion
The combination of ATM inhibitors with ionizing radiation is a powerful strategy to enhance tumor cell killing. The colony formation assay is an indispensable tool for quantifying this radiosensitizing effect. By meticulously following the outlined protocols, researchers can generate robust and reproducible data to evaluate the efficacy of novel ATM inhibitors like this compound in preclinical cancer research and drug development. This assay provides critical insights into long-term cell survival and is a key step in validating ATM as a therapeutic target for improving radiotherapy outcomes.[2]
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. abeomics.com [abeomics.com]
- 6. Cellular Pathways in Response to Ionizing Radiation and Their Targetability for Tumor Radiosensitization [mdpi.com]
- 7. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ATM Inhibitor-3 in CRISPR-Cas9 Knockout Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genetic engineering, offering a powerful tool for genome-wide knockout screens to identify novel drug targets and understand complex biological pathways. A critical aspect of CRISPR-Cas9 technology is the cellular DNA damage response (DDR) that is activated by Cas9-induced double-strand breaks (DSBs). The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DDR, orchestrating cell cycle arrest, DNA repair, or apoptosis.[1][2][3][4][5][6] Inhibition of ATM can modulate the outcome of CRISPR-Cas9 editing and can be leveraged in knockout screens to uncover synthetic lethal interactions, identify drug resistance mechanisms, and enhance the efficacy of certain therapeutic strategies.[7][8][9]
This document provides detailed application notes and protocols for the use of ATM Inhibitor-3, a potent and selective ATM inhibitor, in CRISPR-Cas9 knockout screens. This compound, also known as compound 34, exhibits a half-maximal inhibitory concentration (IC50) of 0.71 nM.[3][10] While the protocols provided here are tailored for this compound, they can be adapted for other potent ATM inhibitors such as KU-60019.
Mechanism of Action: ATM Inhibition in the Context of CRISPR-Cas9
CRISPR-Cas9 introduces a precise DSB at a targeted genomic locus. In response, the cell activates the DDR, with ATM playing a central role.[1][2][3][4][5] ATM is recruited to DSBs and initiates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including CHK2 and p53, to mediate cell-cycle arrest and promote DNA repair, primarily through homologous recombination (HR) and non-homologous end joining (NHEJ).[1][4][5]
By inhibiting ATM, this compound disrupts this signaling cascade. This has several important consequences for CRISPR-Cas9 editing:
-
Alteration of Repair Outcomes: Inhibition of ATM has been shown to increase the frequency of 1-base pair insertions following Cas9-mediated cleavage, while concurrently reducing the overall editing efficiency.[11][12] This modulation of the DNA repair pathway can be exploited for specific gene editing applications.
-
Sensitization to DNA Damage: In the context of a knockout screen, inhibiting ATM can sensitize cells to the loss of genes involved in parallel DNA repair pathways or other cellular processes, revealing synthetic lethal interactions.[7][8]
-
Enhanced Efficacy of Combination Therapies: ATM inhibitors can enhance the efficacy of DNA-damaging agents and other targeted therapies, making them valuable tools in drug development research.[6]
Data Presentation
The use of ATM inhibitors in conjunction with CRISPR-Cas9 editing can significantly alter the mutational outcomes. The following tables summarize the quantitative effects of the potent ATM inhibitor KU-60019, which serves as a proxy for the expected effects of this compound.
| Cell Line | ATM Inhibitor (KU-60019) Concentration | Fold Change in 1-bp Insertion Frequency | Fold Change in Total Editing Efficiency | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 2 µM | ~1.5x increase | ~0.4x decrease | [1] |
| HCT-116 (Human Colon Cancer) | 10 µM | Up to >80% of edited alleles | Significant decrease | [1] |
| U2OS (Human Osteosarcoma) | 10 µM | Up to >80% of edited alleles | Significant decrease | [1] |
Table 1: Effect of ATM Inhibition on CRISPR-Cas9 Editing Outcomes. This table illustrates the typical shift in repair outcomes observed with ATM inhibition, characterized by an increase in 1-bp insertions and a decrease in overall editing frequency.
| Assay | Condition | Outcome | Reference |
| Cell Viability (Clonogenic Assay) | ATM-deficient cells + Topotecan | Increased sensitivity | [9] |
| Cell Viability (Clonogenic Assay) | KEAP1 knockout cells + AZD1390 (ATM inhibitor) | Increased sensitivity | [8] |
| DNA Damage (γH2AX foci) | ATR inhibition | Increased γH2AX foci | [13] |
Table 2: Cellular Effects of ATM Inhibition in CRISPR Screens and Related Assays. This table highlights the impact of ATM inhibition on cell viability and DNA damage markers, which are key readouts in CRISPR screens aimed at identifying synthetic lethality.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for CRISPR-Cas9 Knockout Screens
Objective: To determine the highest concentration of this compound that can be used without causing significant cytotoxicity in the cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
The following day, prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that is relevant to your planned CRISPR screen (e.g., 3-7 days).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the cell viability data against the concentration of this compound to determine the IC20 or IC50 value. For most screening applications, a concentration that results in minimal cell death (e.g., below the IC20) is recommended to avoid confounding toxicity effects.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout confers sensitivity or resistance to ATM inhibition.
Materials:
-
Cas9-expressing cell line
-
Lentiviral pooled CRISPR library (e.g., GeCKO, Brunello)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Produce the lentiviral CRISPR library by transfecting HEK293T cells with the library plasmids and packaging vectors. Harvest the viral supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the Cas9-expressing target cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one guide RNA. This should be performed on a sufficient number of cells to maintain library representation (at least 500x cells per guide RNA).
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Screening:
-
Split the cell population into two groups: a control group treated with DMSO and an experimental group treated with the predetermined optimal concentration of this compound.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining library representation by passaging a sufficient number of cells.
-
Continuously supplement the medium with fresh this compound or DMSO at each passage.
-
-
Genomic DNA Extraction and Library Amplification: At the end of the screen, harvest the cells and extract genomic DNA from both the control and treated populations. Amplify the guide RNA cassettes from the genomic DNA using PCR.
-
Next-Generation Sequencing and Data Analysis: Sequence the amplified guide RNA libraries using an NGS platform. Analyze the sequencing data to identify guide RNAs that are depleted (synthetic lethal interactions) or enriched (resistance genes) in the this compound-treated population compared to the control population.
Protocol 3: Validation of Candidate Genes
Objective: To confirm that the knockout of a candidate gene identified in the screen confers the expected phenotype in the presence of this compound.
Materials:
-
Cas9-expressing cell line
-
Individual sgRNA constructs targeting the candidate gene(s) and a non-targeting control sgRNA
-
This compound
-
Reagents for cell viability or apoptosis assays
Procedure:
-
Transduce the Cas9-expressing cell line with individual sgRNAs targeting the candidate gene(s) and a non-targeting control.
-
Select for transduced cells.
-
Confirm gene knockout by Western blot or sequencing.
-
Perform a cell viability or competition assay with the knockout and control cell lines in the presence and absence of this compound.
-
A successful validation will show that the knockout of the candidate gene leads to a significant decrease in cell viability (for synthetic lethal hits) or an increase in cell viability (for resistance hits) specifically in the presence of this compound.
Mandatory Visualizations
Caption: ATM Signaling Pathway in Response to CRISPR-Cas9.
Caption: CRISPR-Cas9 Knockout Screen Workflow with this compound.
Caption: Logical Relationship of Synthetic Lethality.
References
- 1. Small molecule inhibition of ATM kinase increases CRISPR-Cas9 1-bp insertion frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of ATM kinase increases CRISPR-Cas9 1-bp insertion frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of ATM Inhibitor-3 in Studying Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia telangiectasia mutated (ATM) is a serine/theronine kinase that plays a central role in the DNA damage response (DDR), particularly in orchestrating the repair of DNA double-strand breaks (DSBs). In many cancers, components of the DDR pathway are mutated, rendering them more reliant on remaining repair pathways for survival. This dependency creates a vulnerability that can be exploited through the concept of synthetic lethality. Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal. ATM inhibitors, such as ATM Inhibitor-3, are being investigated as a therapeutic strategy to induce synthetic lethality in tumors with specific genetic backgrounds, such as deficiencies in other DDR proteins like PARP or ATR, or in the context of tumor suppressor gene mutations like PTEN and TP53.
This document provides detailed application notes and protocols for utilizing this compound in synthetic lethality studies, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Efficacy of this compound in Synthetic Lethality Contexts
The following tables summarize the quantitative data from various studies investigating the synthetic lethal effects of ATM inhibition in different cancer cell lines and contexts.
Table 1: In Vitro Efficacy of ATM Inhibitors in Combination Therapies
| Cancer Cell Line | Genetic Background | ATM Inhibitor | Combination Agent | IC50 (ATM Inhibitor Alone) | IC50 (Combination) | Fold Sensitization | Reference |
| DLD-1 | ATM-/- | Niraparib (PARPi) | ATM knockout | - | Significantly lower than WT | - | [1] |
| MDA-MB-468 | PTEN-deficient | KU-60019 | Cisplatin | - | Preferentially sensitizes | - | [2] |
| PC3 | PTEN-deficient | KU-55933 | - | 8-fold lower than PTEN-WT | - | 8 | [3] |
| HCT116 | PTEN-deficient | KU-55933 | - | 16-fold lower than PTEN-WT | - | 16 | [3] |
| HSC4 | HNSCC | AZD0156 | - | 8.1 µM | - | - | [4] |
| CAL33 | HNSCC | AZD0156 | - | 4.7 µM | - | - | [4] |
| A549 | ATM-null | M6620 (ATRi) | - | - | Higher cell death than WT | - | [5] |
| HCT116 | p53-proficient | KU-55933 | Doxorubicin | - | Increased resistance | - | [6] |
| HCT116 | p53-mutant | KU-55933 | Doxorubicin | - | Increased sensitivity | - | [6] |
| FaDu | ATM-KO | AZD6738 (ATRi) | Olaparib (PARPi) | - | Synergistic cytotoxicity | - | [7] |
Table 2: In Vivo Efficacy of ATM Inhibitor Combinations
| Cancer Model | Genetic Background | ATM Inhibitor | Combination Agent | Outcome | Reference |
| FaDu Xenograft | ATM wild-type | M3541 | Ionizing Radiation | Complete tumor regression | [8] |
| FaDu Xenograft | ATM-KO | AZD6738 (ATRi) | Olaparib (PARPi) | Suppressed tumor growth | [7] |
| STS PDX models | Soft Tissue Sarcoma | AZD0156 | AZD6738 (ATRi) | Abolished tumor growth | [9] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway in DNA Damage Response
Caption: ATM signaling pathway activated by DNA double-strand breaks.
Synthetic Lethality with ATM and PARP Inhibitors
Caption: Synthetic lethality between ATM deficiency and PARP inhibition.
Synthetic Lethality with ATM and ATR Inhibitors
Caption: Synthetic lethality between ATM and ATR inhibition.
Experimental Workflow for a CRISPR-Cas9 Synthetic Lethality Screen
References
- 1. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM inhibition induces synthetic lethality and enhances sensitivity of PTEN-deficient breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 library screening identified ATM signaling network genes as critical drivers for resistance to ATR inhibition in soft-tissue sarcomas: synthetic lethality and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for γH2AX after Treatment with ATM Inhibitor-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATM Inhibitor-3 is a highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an in vitro IC50 of 0.71 nM.[1] ATM kinase plays a pivotal role in the DNA Damage Response (DDR) by phosphorylating key downstream targets, including the histone variant H2AX.[2][3][4] Upon induction of DNA double-strand breaks (DSBs), ATM rapidly phosphorylates H2AX at serine 139, generating γH2AX.[2][3] This phosphorylation event serves as a crucial signal to recruit DNA repair machinery to the site of damage. Consequently, the formation of discrete nuclear foci containing γH2AX is a widely used biomarker for the presence of DSBs.
These application notes provide a detailed protocol for utilizing immunofluorescence (IF) microscopy to detect and quantify changes in γH2AX levels following the treatment of cells with this compound. By inhibiting ATM kinase activity, this compound is expected to reduce or abrogate the formation of γH2AX foci induced by DNA damaging agents. This provides a robust method to study the cellular effects of ATM inhibition and its potential as a therapeutic agent.
Principle of the Assay
This assay is based on the principle of indirect immunofluorescence. Cells are first treated with a DNA damaging agent to induce DSBs, in the presence or absence of this compound. The cells are then fixed and permeabilized to allow antibodies to access the nuclear proteins. A primary antibody specific to the phosphorylated serine 139 of H2AX (γH2AX) is used to label the sites of DNA damage. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is applied. The fluorescent signal, corresponding to the γH2AX foci, is then visualized and quantified using fluorescence microscopy. A reduction in the number or intensity of γH2AX foci in cells co-treated with this compound and a DNA damaging agent, compared to cells treated with the damaging agent alone, indicates effective inhibition of ATM kinase activity.
Signaling Pathway
The following diagram illustrates the central role of ATM in the phosphorylation of H2AX in response to DNA double-strand breaks and the point of intervention for this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with ATM Inhibitor-3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that plays a central role in the DNA damage response (DDR) signaling pathway.[1][2][3] Upon activation by DNA double-strand breaks (DSBs), ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][3][4] The inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target in oncology drug development.[5][6] ATM Inhibitor-3 is a potent and selective inhibitor of ATM kinase with an IC50 of 0.71 nM.[7] This document provides detailed protocols for analyzing the effect of this compound on cell cycle progression using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: ATM and Cell Cycle Control
In response to DNA DSBs, ATM is recruited to the site of damage and activated.[1][3] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the cellular response.[2][3][8] Key among these are the checkpoint kinase 2 (Chk2) and the tumor suppressor p53.[1][9] Phosphorylation of Chk2 and p53 leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, preventing cells with damaged DNA from progressing through the cell cycle.[4][9] By inhibiting ATM, this compound is expected to abrogate this DNA damage-induced cell cycle arrest.
Signaling Pathway Diagram:
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO alone) should be prepared at the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the medium from the wells and replace it with a medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Optional: To induce DNA damage and subsequent ATM-dependent cell cycle arrest, cells can be treated with a DNA-damaging agent (e.g., etoposide or ionizing radiation) in the presence or absence of this compound for a shorter duration (e.g., 1-2 hours) before harvesting.
II. Cell Cycle Analysis by Flow Cytometry using Propidium Iodide
This protocol details the staining of cells with propidium iodide for DNA content analysis.[10][11]
Materials:
-
Treated and control cells from Protocol I
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and add at least 2 volumes of complete medium to inactivate the trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes.[10]
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature or 15 minutes at 37°C in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.[11]
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[11]
-
Generate a histogram of PI fluorescence intensity for the single-cell population to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for cell cycle analysis.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (nM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 1 | 54.8 ± 2.9 | 26.1 ± 2.3 | 19.1 ± 1.5 |
| This compound | 10 | 53.5 ± 3.5 | 27.0 ± 2.8 | 19.5 ± 2.0 |
| This compound | 100 | 52.1 ± 4.0 | 28.5 ± 3.1 | 19.4 ± 2.2 |
| DNA Damaging Agent | - | 30.5 ± 2.8 | 15.3 ± 1.9 | 54.2 ± 4.5 |
| DNA Damaging Agent + this compound | 100 | 50.8 ± 3.7 | 29.1 ± 2.9 | 20.1 ± 2.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific DNA-damaging agent used.
Interpretation of Results:
-
Vehicle Control: Represents the baseline cell cycle distribution of the untreated cell population.
-
This compound alone: At the tested concentrations, the inhibitor by itself may not significantly alter the cell cycle profile of unstressed cells.
-
DNA Damaging Agent: Treatment with a DNA-damaging agent is expected to induce a robust G2/M arrest, as evidenced by a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 and S phases. This reflects a functional ATM-mediated checkpoint.
-
DNA Damaging Agent + this compound: The co-treatment is expected to abrogate the DNA damage-induced G2/M arrest. The cell cycle distribution should revert towards that of the vehicle control, demonstrating the efficacy of this compound in blocking the ATM-dependent cell cycle checkpoint.
This application note provides a comprehensive guide for utilizing this compound to study its effects on cell cycle regulation. The detailed protocols for cell treatment and flow cytometric analysis, along with the illustrative data and pathway diagrams, offer a solid framework for researchers investigating the therapeutic potential of ATM inhibition. The ability to overcome DNA damage-induced cell cycle arrest is a key mechanism by which ATM inhibitors can enhance the efficacy of chemo- and radiotherapies.
References
- 1. abeomics.com [abeomics.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell-cycle signaling: Atm displays its many talents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
In Vivo Dosing and Administration of ATM Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Its central role in cell cycle checkpoints, DNA repair, and apoptosis makes it a compelling target for cancer therapy.[4] Inhibition of ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiotherapy.[2][4][5] This document provides detailed application notes and protocols for the in vivo dosing and administration of ATM inhibitors, drawing from preclinical studies of several potent and selective compounds. While specific details for a compound designated "ATM Inhibitor-3" (also known as compound 34) are limited to its potent and selective ATM inhibition with an IC50 of 0.71 nM and favorable metabolic stability, this guide presents representative protocols from well-characterized ATM inhibitors that can inform the design of in vivo studies.[6][7]
ATM Signaling Pathway
ATM is a key protein kinase that initiates a signaling cascade upon the detection of DNA double-strand breaks. This response involves the activation of numerous downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Quantitative Data Summary
The following tables summarize in vivo dosing and administration data for several well-characterized ATM inhibitors from preclinical studies.
Table 1: In Vivo Dosing of ATM Inhibitors
| ATM Inhibitor | Animal Model | Tumor Model | Dose Range | Administration Route | Dosing Schedule | Reference |
| KU-59403 | Athymic Nude Mice | SW620 Colorectal Xenograft | 25 - 50 mg/kg | Intraperitoneal (IP) | Single dose or in combination with chemotherapy | [5] |
| M3541 | Immunodeficient Mice | FaDu Head and Neck Xenograft | 100 mg/kg | Oral (PO) | Single dose 10 minutes before irradiation | [3] |
| M4076 | Immunodeficient Mice | FaDu Head and Neck Xenograft | Varies | Oral (PO) | Single dose 30 minutes before irradiation | [3] |
| AZD1390 | Mice | Intracranial Gliomas | Not specified | Not specified | In combination with radiation | [8] |
| KU-60019 | Mice | GL261 Glioma | Not specified | Convection-Enhanced Delivery (CED) | Immediately before irradiation | [8] |
Table 2: Formulation of ATM Inhibitors for In Vivo Use
| ATM Inhibitor | Formulation / Vehicle | Reference |
| KU-59403 | Equimolar phosphoric acid in physiological saline (pH 4) | [5] |
| KU-55933 | Equimolar phosphoric acid, 5% (v/v) DMSO, 10% (w/v) encapsin (pH 4) | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo administration of ATM inhibitors.
General Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Protocol 1: Evaluation of an ATM Inhibitor as a Chemosensitizing Agent
Objective: To determine if an ATM inhibitor enhances the anti-tumor activity of a chemotherapeutic agent in vivo.
Materials:
-
ATM Inhibitor (e.g., KU-59403)
-
Chemotherapeutic agent (e.g., Irinotecan)
-
Vehicle for ATM inhibitor (e.g., equimolar phosphoric acid in saline, pH 4)
-
Vehicle for chemotherapeutic agent
-
Female athymic nude mice (6-8 weeks old)
-
Human tumor cells (e.g., SW620 colorectal cancer cells)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment groups when average tumor volume reaches approximately 100-200 mm³.
-
Treatment groups may include:
-
Vehicle control
-
ATM inhibitor alone
-
Chemotherapeutic agent alone
-
ATM inhibitor + Chemotherapeutic agent
-
-
-
Dosing and Administration:
-
Prepare fresh formulations of the ATM inhibitor and chemotherapeutic agent on each day of dosing.
-
Administer the ATM inhibitor (e.g., 25 mg/kg KU-59403) via intraperitoneal (IP) injection.
-
Administer the chemotherapeutic agent according to its established protocol (e.g., route, dose, and schedule). The timing of ATM inhibitor administration relative to the chemotherapeutic agent is critical and should be optimized. For example, administer the ATM inhibitor 1-4 hours prior to the chemotherapeutic agent.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe mice for any signs of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or evidence of significant toxicity.
-
At the endpoint, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Chk2).
-
Protocol 2: Evaluation of an ATM Inhibitor as a Radiosensitizing Agent
Objective: To assess if an ATM inhibitor can enhance the efficacy of radiotherapy in vivo.
Materials:
-
ATM Inhibitor (e.g., M3541)
-
Vehicle for ATM inhibitor
-
Immunodeficient mice
-
Human tumor cells (e.g., FaDu head and neck cancer cells)
-
A source of ionizing radiation (e.g., X-ray irradiator)
Procedure:
-
Tumor Cell Implantation and Growth Monitoring:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Treatment Initiation:
-
Randomize mice into treatment groups when tumors are established.
-
Treatment groups may include:
-
Vehicle control
-
ATM inhibitor alone
-
Radiation alone
-
ATM inhibitor + Radiation
-
-
-
Dosing and Administration:
-
Administer the ATM inhibitor (e.g., 100 mg/kg M3541) orally (PO) at a specific time point before irradiation (e.g., 10-30 minutes prior).[3]
-
Deliver a single dose of localized radiation to the tumor.
-
-
Monitoring and Endpoint:
-
Follow step 5 from Protocol 1, with a primary endpoint of tumor growth delay.
-
Logical Relationship Diagram
Caption: Rationale for combining ATM inhibitors with DNA damaging therapies.
Conclusion
The in vivo administration of ATM inhibitors is a promising strategy to enhance the efficacy of conventional cancer therapies. The protocols outlined in this document provide a framework for designing and executing preclinical studies to evaluate the potential of novel ATM inhibitors. Careful consideration of the animal model, tumor type, dosing schedule, and formulation is crucial for obtaining robust and reproducible results. While specific in vivo data for "this compound" (compound 34) is not yet publicly available, the information provided for other well-studied ATM inhibitors offers valuable guidance for its future preclinical development.
References
- 1. d-nb.info [d-nb.info]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ATM Inhibitor-3 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of ATM Inhibitor-3 in DMSO for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Solubility and Stability Data
While specific quantitative solubility and stability data for this compound in DMSO is not publicly available, the following table summarizes general recommendations based on common laboratory practices for similar small molecule inhibitors.
| Parameter | Solvent | Recommended Concentration | Storage Temperature | Stability of Stock Solution |
| Solubility | DMSO | Up to 10 mM | Room Temperature (for preparation) | See below |
| Long-term Storage | DMSO | Aliquoted | -20°C or -80°C | Up to 3-6 months (general guidance) |
| Short-term Storage | DMSO | Aliquoted | -20°C | Up to 1 month (general guidance) |
Note: The stability of ATM inhibitors in DMSO can vary. For instance, the related ATM inhibitor KU-60019 has been reported to be stable for up to 3 months at -20°C when aliquoted. It is crucial to refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 480.53 g/mol .
-
Volume (L) = (Mass of compound (g) / 480.53 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock will undergo.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: DMSO is the most commonly used solvent for reconstituting this compound for in vitro experiments.
Q2: How should I store the this compound stock solution in DMSO?
A2: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C. For short-term storage (up to a month), -20°C is generally acceptable. Always refer to the manufacturer's specific recommendations.
Q3: How many times can I freeze-thaw my stock solution?
A3: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. We strongly recommend preparing single-use aliquots of your stock solution.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the solution has been stored for an extended period or has undergone freeze-thaw cycles. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, the solution may be supersaturated or the compound may have degraded. It is advisable to prepare a fresh stock solution.
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[1][2] It is essential to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO | - Insufficient solvent volume.- Low-quality or hydrated DMSO.[3] - Compound has degraded. | - Re-calculate the required solvent volume.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution and vortex or sonicate. If it still does not dissolve, the compound may be compromised. |
| Precipitation in cell culture medium | - The inhibitor is not soluble in aqueous solutions at the working concentration. | - Further dilute the DMSO stock solution before adding it to the aqueous medium.[4] - Ensure the final DMSO concentration is low and compatible with your cell line. - Vortex the final solution well before adding to cells. |
| Observed cytotoxicity in vehicle control | - DMSO concentration is too high. | - Reduce the final DMSO concentration in your cell culture medium to below 0.1%.- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. |
| Inconsistent experimental results | - Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh stock solutions from the powder.- Always use single-use aliquots.- Ensure consistent experimental conditions. |
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing ATM Inhibitor-3 Concentration for Cell Culture
Welcome to the technical support center for ATM Inhibitor-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 34, is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM is a critical protein kinase that is activated in response to DNA double-strand breaks (DSBs).[5] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate DNA damage repair, cell cycle arrest, and apoptosis. By inhibiting the kinase activity of ATM, this compound prevents these downstream signaling events, thereby sensitizing cancer cells to DNA-damaging agents and radiation.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: this compound has a very low IC50 of 0.71 nM in cell-free biochemical assays, indicating high potency.[1][2][3][4][6] While specific cell-based IC50 values for this compound have not been widely published, data from other potent and selective ATM inhibitors can provide a starting point. For example, the potent ATM inhibitor AZD0156 has a cellular IC50 of approximately 8.6 nM.[7] For another potent inhibitor, M3541, a concentration of 1 µM was shown to inhibit over 90% of ATM signaling in cellular assays.
Based on this, we recommend a starting concentration range of 10 nM to 1 µM for this compound in your initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that this compound is working in my cells?
A3: The most common method to confirm the activity of an ATM inhibitor is to assess the phosphorylation status of ATM itself and its downstream targets via Western blotting. Upon DNA damage (e.g., induced by ionizing radiation or etoposide), ATM autophosphorylates at Serine 1981 (p-ATM S1981). A key downstream target is the CHK2 kinase, which is phosphorylated by ATM at Threonine 68 (p-CHK2 T68).
To verify inhibition, you should observe a dose-dependent decrease in the levels of both p-ATM (S1981) and p-CHK2 (T68) in cells pre-treated with this compound prior to inducing DNA damage.
Q4: How long should I pre-incubate my cells with this compound before adding a DNA-damaging agent?
A4: A pre-incubation time of 1 to 2 hours is typically sufficient for small molecule inhibitors to penetrate the cell membrane and engage with their target. We recommend a standard pre-incubation time of 1 hour with this compound before co-treatment with a DNA-damaging agent or before irradiation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general method to determine the optimal concentration of this compound for your cell line using a cell viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., etoposide or cisplatin) or access to an irradiator
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 1 µM down to 1 nM.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Pre-incubation: Incubate the cells with the inhibitor for 1 hour.
-
Induction of DNA Damage: Treat the cells with a fixed concentration of a DNA-damaging agent or irradiate them.
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the viability of the treated cells to the vehicle-treated control. Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Verifying ATM Inhibition by Western Blot
This protocol describes how to confirm the on-target activity of this compound.
Materials:
-
Your cell line of interest
-
6-well plates
-
This compound
-
DNA-damaging agent or irradiator
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ATM (S1981), anti-total ATM, anti-p-CHK2 (T68), anti-total CHK2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of this compound (and a vehicle control) for 1 hour.
-
DNA Damage Induction: Induce DNA damage by adding a chemical agent or by irradiation.
-
Cell Lysis: After a short incubation (e.g., 1 hour post-damage), wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Recommended Concentration Ranges for Potent ATM Kinase Inhibitors in Cell Culture
| Inhibitor | Biochemical IC50 | Cellular IC50 / Effective Concentration | Reference |
| This compound | 0.71 nM | 10 nM - 1 µM (recommended starting range) | [1][2][3][4][6] |
| AZD0156 | 0.58 nM | 8.6 nM | [7] |
| KU-59403 | 3 nM | 1 µM (effective for chemosensitization) | [7] |
| M3541 | 0.25 nM | 1 µM (>90% inhibition of ATM signaling) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability or ATM signaling | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Inhibitor is inactive. | Ensure proper storage of the inhibitor (as recommended by the supplier). Use a fresh stock of the inhibitor. | |
| Cell line is resistant. | Some cell lines may have intrinsic resistance mechanisms. Confirm ATM expression and activity in your cell line. | |
| High background in Western blot for phospho-proteins | Non-specific antibody binding. | Use 5% BSA in TBST as the blocking buffer instead of milk. Optimize the primary antibody concentration. |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer containing a phosphatase inhibitor cocktail. Keep samples on ice at all times. | |
| Inconsistent results between experiments | Variability in cell density or growth phase. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor instability in media. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Visualizations
Caption: ATM Signaling Pathway and Inhibition.
Caption: Workflow for Optimizing Inhibitor Concentration.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Potential off-target effects of ATM Inhibitor-3 on PI3K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ATM Inhibitor-3 on the PI3K signaling pathway. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the potential for this compound to exhibit off-target activity against PI3K?
A1: ATM (Ataxia-Telangiectasia Mutated) kinase is a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, which also includes PI3Ks (Phosphoinositide 3-kinases).[1][2] Due to the structural homology in the ATP-binding sites among PIKK family members, small molecule inhibitors designed to target ATM may exhibit cross-reactivity with PI3K. For instance, the first specific ATM inhibitor, KU-55933, was developed from a scaffold of a broad PIKK family inhibitor.[1] Therefore, it is crucial to experimentally verify the selectivity of your specific batch of this compound.
Q2: What are the cellular consequences of off-target PI3K inhibition by this compound?
A2: Off-target inhibition of PI3K can lead to a variety of cellular effects that may confound experimental results. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Unintended inhibition of this pathway could result in decreased cell viability, altered cell cycle progression, or changes in metabolic activity, which might be mistakenly attributed to the inhibition of ATM. It is also important to note that PI3K inhibition can sometimes lead to the activation of other signaling pathways as a feedback mechanism, further complicating data interpretation.[4]
Q3: How can I determine if this compound is inhibiting PI3K in my experiments?
A3: To determine if this compound is inhibiting PI3K in your cellular experiments, you should assess the phosphorylation status of key downstream effectors of the PI3K pathway. A reduction in the phosphorylation of Akt (at Ser473 and/or Thr308) and its substrate, S6 ribosomal protein, would suggest off-target PI3K inhibition. It is recommended to perform these analyses in parallel with monitoring the phosphorylation of known ATM targets, such as p53 and CHK2, to assess the on-target activity of the inhibitor.[5][6]
Troubleshooting Guides
Problem 1: I am observing unexpected levels of apoptosis or cytotoxicity in my cell-based assays with this compound.
-
Possible Cause: The observed effects may be due to off-target inhibition of the pro-survival PI3K/AKT pathway rather than, or in addition to, ATM inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine the concentration at which this compound induces the unexpected phenotype and compare it to the concentration required for ATM inhibition (e.g., by monitoring phosphorylation of ATM targets).
-
Assess PI3K pathway activity: Use Western blotting to check the phosphorylation status of Akt (Ser473/Thr308) and downstream targets like S6K or PRAS40 in cells treated with this compound at the problematic concentration.
-
Use a selective PI3K inhibitor as a control: Treat cells with a well-characterized, potent, and selective PI3K inhibitor (e.g., Alpelisib for PI3Kα) to see if it phenocopies the effects observed with this compound.[7]
-
Rescue experiment: If possible, try to rescue the phenotype by activating the PI3K pathway downstream of PI3K (e.g., using a constitutively active Akt mutant).
-
Problem 2: My results with this compound are inconsistent with genetic knockdown of ATM (e.g., siRNA or shRNA).
-
Possible Cause: Discrepancies may arise from the off-target effects of the small molecule inhibitor that are not present with genetic approaches. While genetic knockdown reduces the total amount of ATM protein, an inhibitor might affect other kinases. Some studies have even suggested that the loss of ATM's kinase activity can have more severe effects than the complete loss of the protein.[1]
-
Troubleshooting Steps:
-
Validate knockdown efficiency: Ensure that your siRNA or shRNA is effectively reducing ATM protein levels.
-
Profile inhibitor selectivity: Perform in vitro kinase assays to determine the IC50 of your this compound against a panel of kinases, including different PI3K isoforms.
-
Compare downstream signaling: In parallel experiments, compare the effects of this compound and ATM knockdown on the phosphorylation of both ATM targets (e.g., p53, CHK2) and PI3K/Akt pathway components.
-
Consider inhibitor kinetics: Be aware that small molecule inhibitors can have rapid and reversible effects, while genetic knockdown is more sustained.[2]
-
Data Presentation: Kinase Selectivity of Known ATM Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several well-characterized ATM inhibitors against ATM and select PI3K isoforms. This data can serve as a reference for the expected level of selectivity for a potent and specific ATM inhibitor. "this compound" should ideally exhibit a similar or better selectivity profile.
| Inhibitor | ATM IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (PI3Kα/ATM) | Reference |
| KU-55933 | 13 | >10,000 | >10,000 | >10,000 | >10,000 | >769-fold | [6] |
| M3541 | 0.25 | 560 | 1,100 | 1,800 | 2,700 | 2,240-fold | [5] |
| AZD0156 | 0.58 | >50,000 | >50,000 | >50,000 | >50,000 | >86,200-fold | [8] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
1. In Vitro Kinase Assay to Determine IC50
This protocol provides a general framework for assessing the inhibitory activity of this compound against ATM and PI3K kinases.
-
Objective: To determine the concentration of this compound that inhibits 50% of the kinase activity (IC50) for ATM and PI3K isoforms in a cell-free system.
-
Materials:
-
Recombinant human ATM and PI3Kα/β/γ/δ kinases.
-
Specific peptide or lipid substrates for each kinase.
-
ATP (at or near the Km for each kinase).
-
This compound at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add the different concentrations of this compound to the wells. Include a no-inhibitor control and a no-kinase control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Western Blot Analysis of Cellular Pathway Inhibition
This protocol is for assessing the on-target and off-target activity of this compound in a cellular context.
-
Objective: To measure the effect of this compound on the phosphorylation of ATM and PI3K downstream targets in cultured cells.
-
Materials:
-
Cell line of interest.
-
This compound.
-
DNA damaging agent (e.g., ionizing radiation or etoposide) to activate ATM.
-
Growth factor (e.g., insulin or IGF-1) to activate the PI3K pathway.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against: p-ATM (S1981), ATM, p-p53 (S15), p53, p-Akt (S473), Akt, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
To assess ATM inhibition, treat the cells with a DNA damaging agent.
-
To assess PI3K inhibition, stimulate the cells with a growth factor.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
ATM Inhibitor-3 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM Inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in cell culture media?
A1: While specific data for this compound is not publicly available, analogous ATM inhibitors like KU-55933 and CP466722 exhibit reasonable stability in cell culture media for several hours under standard culture conditions (37°C, 5% CO2).[1] However, prolonged incubation may lead to degradation. For experiments exceeding 8 hours, it is recommended to replenish the media with a fresh inhibitor.
Q2: What are the primary factors that can lead to the degradation of this compound in my experiments?
A2: Several factors can contribute to the degradation or loss of activity of small molecule inhibitors like this compound in cell culture:
-
pH: Extreme pH values in the culture media can lead to the hydrolysis of the inhibitor. It is crucial to maintain a stable physiological pH (typically 7.2-7.4).
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Ensure incubators are properly calibrated.
-
Serum Components: Components within fetal bovine serum (FBS) or other sera, such as esterases, can enzymatically degrade the inhibitor.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.[2]
-
Light Exposure: Although less common for this class of inhibitors, prolonged exposure to light can cause photodegradation of some small molecules.
Q3: How can I determine the actual concentration and stability of this compound in my specific cell culture setup?
A3: To determine the precise concentration and stability, you can perform a stability study using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This involves incubating the inhibitor in your cell culture media under your experimental conditions and measuring its concentration at different time points.
Q4: What is the mechanism of action of this compound?
A4: this compound, like other ATM inhibitors, functions by blocking the kinase activity of the Ataxia-Telangiectasia Mutated (ATM) protein.[3] ATM is a critical regulator of the DNA damage response (DDR).[3] By inhibiting ATM, these compounds prevent the phosphorylation of downstream targets, leading to defects in DNA repair, cell cycle checkpoint activation, and apoptosis in response to DNA double-strand breaks.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of ATM signaling (e.g., reduced phosphorylation of downstream targets like p53, Chk2). | Degradation of this compound in culture media. | - Perform a time-course experiment to determine the optimal inhibitor replenishment frequency.- For long-term experiments (>8 hours), replace the media with fresh inhibitor every 8-12 hours.- Conduct a stability study using HPLC or LC-MS/MS to quantify the inhibitor concentration over time in your specific media and conditions. |
| Suboptimal inhibitor concentration. | - Perform a dose-response experiment to determine the IC50 in your cell line of interest.- Ensure accurate preparation of stock solutions and final dilutions. | |
| Binding of the inhibitor to serum proteins or plasticware. | - If possible, reduce the serum concentration in your media. Be aware that this may affect cell health.- Consider using low-binding plates for your experiments.- Pre-incubate plates with media containing the inhibitor before adding cells to saturate binding sites. | |
| Cell line-specific resistance or altered ATM pathway. | - Verify the expression and activity of ATM in your cell line.- Consider that mutations downstream of ATM could affect the observed phenotype. | |
| High variability between replicate experiments. | Inconsistent inhibitor preparation or handling. | - Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.- Ensure thorough mixing of the inhibitor in the media before adding to cells.- Use a consistent solvent (e.g., DMSO) for stock solutions and ensure the final solvent concentration is the same across all conditions and does not exceed a non-toxic level (typically <0.1%). |
| Variations in cell seeding density or health. | - Ensure consistent cell seeding density across all wells and plates.- Regularly check cell morphology and viability to ensure a healthy starting population. | |
| Observed cellular toxicity at expected effective concentrations. | Off-target effects of the inhibitor. | - Consult the manufacturer's data sheet for known off-target effects.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range in your cell line. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration is below the toxic threshold for your cell line. |
Quantitative Data on Inhibitor Stability
The following tables provide representative stability data for a generic ATM inhibitor in common cell culture media. This data is intended to serve as a guideline; actual stability of "this compound" should be experimentally determined.
Table 1: Stability of a Representative ATM Inhibitor in DMEM over 48 Hours
| Time (hours) | % Inhibitor Remaining (DMEM without FBS) | % Inhibitor Remaining (DMEM with 10% FBS) |
| 0 | 100% | 100% |
| 4 | 98% | 95% |
| 8 | 95% | 88% |
| 12 | 91% | 80% |
| 24 | 82% | 65% |
| 48 | 65% | 40% |
Table 2: Effect of pH on the Stability of a Representative ATM Inhibitor in Cell Culture Media after 24 hours
| pH | % Inhibitor Remaining |
| 6.8 | 85% |
| 7.0 | 88% |
| 7.2 | 92% |
| 7.4 | 91% |
| 7.6 | 87% |
| 7.8 | 80% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
Procedure:
-
Prepare Inhibitor-Spiked Media:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium (with and without serum) with this compound to the final desired experimental concentration.
-
-
Incubation:
-
Aliquot the inhibitor-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection and Preparation:
-
At each time point, remove one aliquot for each condition.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound. An example gradient is 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound by performing a UV scan.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol provides a more sensitive and specific method for quantifying this compound.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase UPLC/HPLC column
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Preparation:
-
Follow steps 1-3 from Protocol 1 for sample collection and protein precipitation.
-
-
LC-MS/MS Analysis:
-
Set up the LC system with a C18 column and a suitable mobile phase gradient (similar to Protocol 1).
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. You will need to know the precursor and product ion masses for this compound. This information may be available from the supplier or can be determined by infusing a standard solution of the inhibitor.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Quantify the amount of this compound in each sample by comparing the peak area to a standard curve prepared with known concentrations of the inhibitor.
-
Calculate the percentage of inhibitor remaining at each time point.
-
Visualizations
Caption: ATM Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ATM Inhibitor-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using ATM Inhibitor-3.
FAQs: General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 34) is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase with an IC50 of 0.71 nM.[1][2] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[3][4] Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3][5] this compound works by competitively binding to the ATP-binding pocket of ATM, thus preventing the phosphorylation of its downstream targets and disrupting the cellular response to DNA damage.
Q2: What are the known off-target effects of this compound?
A2: While potent and selective for ATM, this compound has been shown to exhibit inhibitory activity against the Phosphoinositide 3-kinase (PI3K) family.[1][6] This is a critical consideration when interpreting experimental results, as unexpected phenotypes may arise from the inhibition of PI3K signaling pathways, which are involved in cell growth, proliferation, and survival.
Q3: In which experimental contexts is this compound typically used?
A3: this compound is primarily used in cancer research to:
-
Sensitize cancer cells to DNA-damaging agents such as ionizing radiation (IR) and certain chemotherapeutics (e.g., topoisomerase inhibitors).[4][7]
-
Induce synthetic lethality in cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
-
Study the fundamental roles of the ATM signaling pathway in cell cycle regulation and DNA repair.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: No significant decrease in the phosphorylation of downstream targets (e.g., p-Chk2, p-p53) after treatment with this compound.
Q: I've treated my cells with this compound, but my Western blot shows no reduction in the phosphorylation of Chk2 at Thr68 or p53 at Ser15 after inducing DNA damage. What could be the reason?
A: There are several potential explanations for this observation:
-
Insufficient Inhibitor Concentration or Incubation Time: The optimal concentration and incubation time for this compound can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Inhibitor Instability: Ensure that the inhibitor has been stored correctly and that the working solution is freshly prepared. This compound is generally stable, but improper storage can lead to degradation.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to ATM inhibitors. This could be due to various factors, including altered drug efflux, metabolic inactivation of the compound, or compensatory signaling pathways.
-
ATR-mediated Phosphorylation: In some contexts, the related kinase ATR (Ataxia Telangiectasia and Rad3-related) can phosphorylate some of the same substrates as ATM, including Chk1 which can sometimes be mistaken for Chk2 activation.[8] Consider investigating the activation of the ATR-Chk1 pathway.
Troubleshooting Workflow: No Downstream Inhibition
Caption: Troubleshooting workflow for lack of downstream ATM pathway inhibition.
Issue 2: Paradoxical increase in cell survival or resistance after treatment.
Q: I expected this compound to sensitize my cancer cells to radiation, but I'm observing increased resistance or no change in survival. Why might this be happening?
A: This paradoxical effect can be multifactorial:
-
Off-Target PI3K/Akt Pathway Activation: As this compound can inhibit members of the PI3K family, it's possible that in your specific cellular context, this leads to a feedback activation of pro-survival pathways. For instance, inhibition of certain PI3K isoforms can sometimes lead to the activation of Akt, a key survival kinase.
-
Cell Cycle Arrest in a Resistant Phase: ATM inhibition can induce cell cycle arrest.[3] If the cells arrest in a phase that is more resistant to the co-administered treatment (e.g., G1 arrest protecting from a drug that is most effective in S-phase), this could lead to apparent resistance.
-
p53 Status: The effect of ATM inhibition can be dependent on the p53 status of the cells. Some studies have shown that p53-deficient cells are more sensitized to ATM inhibitors.[7]
Issue 3: Unexpected changes in cell morphology or metabolism.
Q: After treating my cells with this compound, I've noticed changes in their morphology and a shift in their metabolic profile. Is this a known effect?
A: Yes, this is a possibility due to the off-target effects on the PI3K/Akt/mTOR pathway, which is a central regulator of cell metabolism. Inhibition of PI3K family members can lead to:
-
Changes in Glucose Uptake and Glycolysis: The PI3K/Akt pathway is a key regulator of glucose metabolism.
-
Alterations in Cell Size and Morphology: The mTOR pathway, downstream of PI3K/Akt, is a critical regulator of cell growth and size.
-
Induction of Autophagy: Inhibition of the PI3K/mTOR pathway is a potent inducer of autophagy.
Quantitative Data Summary
Table 1: Potency of this compound and Comparative Compounds
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | ATM , PI3K family | 0.71 | [1][2] |
| KU-55933 | ATM | 13 | [9] |
| KU-59403 | ATM | 3 | [9] |
| AZD1390 | ATM | 0.78 | [10] |
Table 2: Example of Chemopotentiation by an ATM Inhibitor (KU59403)
| Cell Line | Cytotoxic Drug (1 µM) | % Survival (Drug Alone) | % Survival (Drug + 1 µM KU59403) | Enhancement Factor | Reference |
| SW620 | Etoposide | 3.8 ± 1.1 | 0.41 ± 0.23 | 12 ± 7 | [9] |
| LoVo | Etoposide | 3.9 ± 0.8 | 1.1 ± 0.2 | 3.8 ± 1.5 | [9] |
Experimental Protocols
Protocol 1: Western Blotting for ATM Signaling Pathway
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Pre-treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by treating cells with ionizing radiation (e.g., 5-10 Gy) or a chemotherapeutic agent (e.g., etoposide).
-
Incubation: Incubate cells for the desired time post-damage (e.g., 30 minutes to 2 hours) to allow for ATM pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
Phospho-p53 (Ser15)
-
Total p53
-
β-actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Refinement of ATM Inhibitor-3 Treatment Schedules in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ATM Inhibitor-3 in in vivo experiments. As specific in vivo data for this compound is limited in publicly available literature, the following information is substantially based on preclinical studies of other potent and selective ATM inhibitors such as KU-60019, AZD0156, and M4076. These inhibitors share a similar mechanism of action and provide a strong basis for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A: A definitive starting dose for this compound has not been established in published literature. However, based on studies with structurally similar and potent ATM inhibitors, a common starting dose range for in vivo studies in mice is between 10 mg/kg and 50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[1] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model and experimental endpoint.
Q2: How should I formulate this compound for in vivo administration?
A: The solubility of ATM inhibitors can be a challenge. While a specific vehicle for this compound is not documented, a common vehicle for similar small molecule kinase inhibitors is a formulation of 2.5% ethanol in 0.9% NaCl.[2] Another potential vehicle is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP), which has been shown to be effective for solubilizing poorly soluble compounds for intravenous administration in rats.[3][4] It is highly recommended to perform solubility tests with your specific batch of this compound to identify the most suitable vehicle.
Q3: What is the optimal treatment schedule when combining this compound with radiotherapy?
A: The timing of ATM inhibitor administration is critical for achieving radiosensitization.[5] Preclinical studies with other ATM inhibitors have shown that administering the inhibitor shortly before each radiation fraction is most effective. For example, M3541 was administered 10 minutes before irradiation in a FaDu xenograft model.[1] A common schedule involves daily administration of the ATM inhibitor for the duration of the fractionated radiotherapy treatment.[1]
Q4: Can this compound be combined with chemotherapy? If so, what is the recommended schedule?
A: Yes, ATM inhibitors have shown synergistic effects when combined with DNA-damaging chemotherapeutic agents like topoisomerase inhibitors (e.g., irinotecan, etoposide) and PARP inhibitors.[6][7] The optimal schedule is dependent on the chemotherapy agent. For instance, with irinotecan, ATM Inhibitor-8 was administered once daily for three consecutive days, starting 24 hours after the irinotecan dose.[8] For ATR inhibitors, which share a similar mechanism in the DNA damage response, administering the inhibitor 12-24 hours after the DNA damaging drug showed optimal efficacy in mouse xenograft models.[9]
Q5: How can I assess target engagement of this compound in vivo?
A: Target engagement can be assessed by measuring the phosphorylation of downstream ATM targets in tumor and/or surrogate tissues. A key pharmacodynamic (PD) biomarker is the phosphorylation of Checkpoint Kinase 2 (CHK2) on Threonine 68 (pCHK2 Thr68).[1] Other markers include phosphorylation of KAP1 at Serine 824 (p-KAP1 S824) and histone H2AX at Serine 139 (γH2AX).[10] Tumor biopsies can be collected at various time points after inhibitor administration to assess the level of target inhibition via Western blot or immunohistochemistry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro potency | 1. Suboptimal Pharmacokinetics (PK): Poor absorption, rapid metabolism, or rapid clearance of the inhibitor. 2. Inadequate Target Engagement: Insufficient dose or frequency of administration to maintain target inhibition. 3. Inappropriate Dosing Schedule: Timing of inhibitor administration relative to the combination agent (e.g., radiation, chemotherapy) is not optimal. 4. Tumor Model Resistance: The specific tumor model may have intrinsic resistance mechanisms to ATM inhibition. | 1. PK/PD Studies: Conduct pharmacokinetic studies to determine the inhibitor's half-life, Cmax, and exposure in plasma and tumor tissue. Correlate PK with pharmacodynamic markers of ATM inhibition (e.g., pCHK2). 2. Dose Escalation: Perform a dose-escalation study to determine the maximum tolerated dose and a dose that achieves sustained target inhibition. 3. Schedule Optimization: Empirically test different administration schedules. For combination therapies, the timing can be critical; for example, administering the ATM inhibitor immediately before radiotherapy is often most effective.[5] 4. Model Characterization: Analyze the genomic profile of your tumor model for mutations in DNA damage response pathways that might confer resistance. |
| Observed Toxicity or Weight Loss in Animals | 1. On-target Toxicity: Inhibition of ATM in normal tissues can lead to toxicity. 2. Off-target Effects: The inhibitor may have off-target activities at the administered dose. 3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Dose Reduction: Lower the dose of the ATM inhibitor. 2. Intermittent Dosing: Implement a dosing schedule with drug-free holidays to allow for recovery of normal tissues. 3. Vehicle Control: Ensure a vehicle-only control group is included in all experiments to assess the toxicity of the formulation itself. 4. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. |
| Inconsistent Results Between Experiments | 1. Formulation Issues: Inconsistent solubilization or stability of the inhibitor in the vehicle. 2. Administration Variability: Inconsistent dosing volume or technique. 3. Biological Variability: Natural variation between individual animals or tumor growth rates. | 1. Standardize Formulation: Prepare fresh formulations for each experiment and ensure complete dissolution of the compound. 2. Standardize Administration: Use precise techniques for oral gavage or intraperitoneal injections to ensure consistent dosing. 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 4. Randomize Animals: Randomize animals into treatment groups to minimize bias. |
| Difficulty in Assessing Target Engagement | 1. Inadequate Antibody Quality: Poorly validated antibodies for downstream targets. 2. Timing of Sample Collection: Samples collected at a time point where the effect is not maximal. 3. Low Target Expression: The target protein or its phosphorylated form may be at low abundance in the tissue. | 1. Antibody Validation: Validate all antibodies for specificity and sensitivity in your experimental system. 2. Time-Course Experiment: Collect tissue samples at multiple time points after inhibitor administration to determine the peak of target modulation. 3. Use Sensitive Detection Methods: Employ sensitive detection methods like validated immunohistochemistry protocols or highly sensitive Western blot reagents. |
Quantitative Data Summary
Table 1: In Vivo Dosing of Potent and Selective ATM Inhibitors in Mouse Xenograft Models
| Inhibitor | Dose | Route | Dosing Schedule | Combination | Tumor Model | Reference |
| M3541 | 10, 50, 200 mg/kg | p.o. | Daily for 5 days | 2 Gy IR fractions daily for 5 days | FaDu (head and neck) | [1] |
| M4076 | 10, 25, 50 mg/kg | p.o. | Daily for 4 days | Irinotecan (50 mg/kg, i.p.) once weekly | SW620 (colorectal) | [1] |
| M4076 | 50 mg/kg | p.o. | Twice daily | M4344 (ATRi) (10 mg/kg, p.o.) once daily | TNBC PDX models | [11] |
| KU-60019 | 250 µM (12.5 µl) | i.c. (CED) | Days 52 and 59 | 2.5 Gy IR fractions on days 56, 57, 58, 63, 64 | COMI GB (glioblastoma) | [2] |
| AZD0156 | 60 mg/kg | p.o. | Twice daily | Olaparib (200 mg/kg, p.o.) twice daily | Gastric cancer cell cultures | [12] |
| ATM Inhibitor-8 | 20, 40 mg/kg | p.o. | Once daily for 3 days/week | Irinotecan (40 mg/kg, i.p.) once weekly | Human colon cancer | [8] |
p.o. = oral; i.p. = intraperitoneal; i.c. = intracranial; CED = convection-enhanced delivery; IR = ionizing radiation; ATRi = ATR inhibitor; TNBC PDX = triple-negative breast cancer patient-derived xenograft.
Experimental Protocols
Protocol 1: In Vivo Radiosensitization Study in a Subcutaneous Xenograft Model
This protocol is a general guideline based on studies with ATM inhibitors like M3541.[1]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 FaDu human head and neck cancer cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control
-
This compound alone (e.g., 50 mg/kg, p.o., daily)
-
Radiation alone (e.g., 2 Gy, daily for 5 days)
-
This compound + Radiation
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose) on each day of treatment.
-
Administer the inhibitor by oral gavage 10-60 minutes prior to irradiation.
-
-
Irradiation:
-
Anesthetize the mice and shield the non-tumor bearing parts of the body.
-
Deliver a 2 Gy dose of radiation to the tumor using a small animal irradiator.
-
Repeat the drug administration and irradiation for 5 consecutive days.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight three times a week until tumors reach a predetermined endpoint (e.g., 1500 mm³).
-
For pharmacodynamic analysis, a separate cohort of mice can be euthanized at specific time points after the first treatment to collect tumor tissue for analysis of pCHK2 and other biomarkers.
-
Protocol 2: Pharmacodynamic (PD) Analysis of ATM Inhibition in Tumor Tissue
This protocol is adapted from methodologies used to assess target engagement of ATM inhibitors.[1]
-
Treatment: Treat tumor-bearing mice with a single dose of this compound or vehicle as described in Protocol 1. A cohort may also receive a combination of the inhibitor and a DNA damaging agent (e.g., radiation).
-
Tissue Collection: At various time points post-treatment (e.g., 1, 4, 8, 24 hours), euthanize the mice and excise the tumors.
-
Tissue Processing:
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.
-
Fix another portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pCHK2 (Thr68), total CHK2, p-KAP1 (S824), total KAP1, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissue in paraffin and cut 4-5 µm sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate the sections with primary antibodies against pCHK2 (Thr68) or γH2AX.
-
Use a suitable detection system (e.g., HRP-polymer based) and counterstain with hematoxylin.
-
Image the slides and quantify the staining intensity and percentage of positive cells.
-
Visualizations
Caption: ATM Signaling Pathway and the Action of this compound.
Caption: In Vivo Xenograft Study Workflow.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of ATM Inhibitor-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ATM Inhibitor-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a primary sensor and signaling kinase activated by DNA double-strand breaks (DSBs). By competitively binding to the ATP-binding pocket of ATM, this compound blocks its kinase activity. This prevents the downstream phosphorylation of key DNA damage response proteins such as CHK2, p53, and H2AX, thereby inhibiting DSB repair, disrupting cell cycle checkpoints, and sensitizing cancer cells to DNA-damaging agents like ionizing radiation or certain chemotherapeutics.
Q2: What are the typical quality control specifications for a new batch of this compound?
A2: While specifications can vary slightly by manufacturer, a high-quality batch of this compound should meet stringent criteria for purity, identity, and activity. Below is a table summarizing typical quality control parameters. It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot for precise values.
| Parameter | Typical Specification | Method | Purpose |
| Purity | ≥98% (often >99%) | HPLC | Ensures the compound is free from significant contaminants that could cause off-target effects. |
| Identity | Conforms to structure | ¹H-NMR, LC-MS | Confirms the chemical structure of the compound is correct. |
| Potency (IC₅₀) | 0.5 - 1.5 nM | Biochemical Kinase Assay | Verifies the biological activity of the compound against the target ATM kinase. |
| Appearance | White to off-white solid | Visual Inspection | A simple check for physical consistency and absence of discoloration. |
| Solubility | Specified in DMSO (e.g., ≥50 mg/mL) | Visual Inspection | Provides guidance for preparing stock solutions. |
Q3: My cells are not showing increased sensitivity to radiation after treatment with this compound. What are the possible causes?
A3: Several factors could contribute to a lack of radiosensitization. First, verify the activity of your current batch of this compound by performing a Western blot for downstream targets (see Troubleshooting Guide T1). Second, ensure the inhibitor is used at an appropriate concentration and that the treatment timing is optimal relative to irradiation. ATM inhibition is most effective when the compound is present before, during, and immediately after radiation exposure to prevent DNA repair. Also, consider the cell line's intrinsic radioresistance and DNA repair pathway dependencies. Cells with deficiencies in other repair pathways may rely less on ATM signaling.
Q4: I am observing unexpected toxicity or off-target effects in my cell-based assays. What should I do?
A4: Unexpected toxicity can arise from several sources. Confirm that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). Review the purity of your inhibitor batch; impurities can have their own biological activities.[3] Although this compound is highly selective, at very high concentrations, it may inhibit other related kinases in the PI3K-like kinase (PIKK) family.[2] Perform a dose-response curve to ensure you are working within a concentration range that is selective for ATM inhibition. Consider potential off-target effects that are not kinase-related but are a consequence of the compound's chemical structure. If possible, validate key findings using a structurally different ATM inhibitor or a genetic approach like siRNA/shRNA knockdown of ATM.
Signaling Pathway Diagram
The following diagram illustrates the central role of ATM in the DNA Damage Response (DDR) and the point of intervention for this compound.
References
Validation & Comparative
A Head-to-Head Comparison of ATM Inhibitor-3 and KU-55933 for In Vitro Research
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of the Ataxia-Telangiectasia Mutated (ATM) kinase signaling pathway. This guide provides an objective, data-driven comparison of two commercially available ATM inhibitors: ATM Inhibitor-3 and KU-55933, focusing on their in vitro efficacy.
This comparison synthesizes available data to highlight the key differences in potency and selectivity between these two compounds. Detailed experimental methodologies are provided to support the interpretation of the presented data and to aid in the design of future experiments.
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Based on available in vitro kinase assay data, this compound demonstrates significantly higher potency against ATM kinase compared to KU-55933.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| This compound | ATM | 0.71 | Not Reported | [1][2][3][4][5][6][7] |
| KU-55933 | ATM | 12.9 | 2.2 | [7][8] |
| DNA-PK | 2,500 | Not Reported | [8] | |
| PI3K | 16,600 | Not Reported | [8] | |
| mTOR | 9,300 | Not Reported | [8] | |
| ATR | >100,000 | Not Reported | [8] |
Table 1: Comparison of in vitro potency (IC50 and Ki) of this compound and KU-55933 against ATM and other related kinases. A lower IC50 value indicates higher potency.
As illustrated in Table 1, this compound is approximately 18-fold more potent than KU-55933 in inhibiting ATM kinase activity in biochemical assays[1][2][3][4][5][6][7]. KU-55933, while less potent, has been well-characterized for its selectivity, showing significantly less activity against other kinases in the PI3K-like kinase (PIKK) family, such as DNA-PK, PI3K, mTOR, and ATR[8]. Information regarding the broader selectivity profile of this compound is less readily available in the public domain.
Visualizing the Mechanism of Action
To understand the biological context of these inhibitors, it is essential to visualize the ATM signaling pathway. ATM is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).
Upon DNA damage, the MRN complex recruits and activates ATM, which then autophosphorylates to become an active monomer. Active ATM phosphorylates a host of downstream targets, including p53, Chk2, and H2AX, to initiate cell cycle arrest, apoptosis, and DNA repair. Both this compound and KU-55933 act by inhibiting the kinase activity of the active ATM monomer.
Experimental Protocols
Accurate comparison of inhibitor efficacy relies on standardized and well-documented experimental protocols. Below are methodologies for key in vitro assays used to characterize ATM inhibitors.
In Vitro ATM Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by purified ATM kinase.
Materials:
-
Purified recombinant ATM kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATM substrate (e.g., recombinant p53 or Chk2 protein, or a synthetic peptide)
-
[γ-³²P]ATP or unlabeled ATP
-
Test inhibitors (this compound, KU-55933) dissolved in DMSO
-
Phosphocellulose paper or beads
-
Scintillation counter or appropriate detection system for non-radioactive methods
Procedure:
-
Prepare serial dilutions of the ATM inhibitors in DMSO.
-
In a microplate, combine the purified ATM kinase, the substrate, and the kinase buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Western Blot Assay for ATM Signaling
This assay assesses the ability of an inhibitor to block the phosphorylation of downstream ATM targets in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation (IR) or etoposide)
-
ATM inhibitors (this compound, KU-55933)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATM inhibitors or DMSO for 1-2 hours.
-
Induce DNA damage by exposing the cells to a defined dose of IR or a specific concentration of a chemotherapeutic agent.
-
Incubate the cells for a specified time post-damage (e.g., 1 hour) to allow for ATM signaling.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the inhibitors on cell survival, often in combination with a DNA damaging agent to assess chemosensitization or radiosensitization.
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
ATM inhibitors
-
DNA damaging agent
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the ATM inhibitor alone, the DNA damaging agent alone, or a combination of both.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Generate dose-response curves to determine the IC50 for each condition and to assess any synergistic effects.
Experimental Workflow for Inhibitor Comparison
A logical workflow is crucial for the systematic evaluation and comparison of ATM inhibitors.
References
- 1. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 2. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medicine.tulane.edu [medicine.tulane.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: Evaluating ATM Inhibitor-3 and AZD0156 in Cancer Models
A Comparative Guide for Researchers and Drug Developers
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy. Inhibition of ATM can sensitize tumor cells to DNA-damaging agents and exploit synthetic lethalities in cancers with specific DNA repair defects. This guide provides a detailed comparison of two potent and selective ATM inhibitors, ATM Inhibitor-3 and AZD0156, based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these compounds in preclinical research.
At a Glance: Key Properties of this compound and AZD0156
| Feature | This compound (compound 34) | AZD0156 |
| Chemical Class | Urea-based | Imidazo[4,5-c]quinolin-2-one derivative |
| Potency (IC50) | 0.71 nM (cellular assay)[1] | 0.58 nM (cellular assay)[2] |
| Selectivity | High selectivity over other PIKK family kinases.[1] | Highly selective for ATM over other PIKK family kinases. |
| Oral Bioavailability | Favorable metabolic stability suggests potential for oral bioavailability. | Orally bioavailable.[3] |
| Preclinical Models | Data primarily from in vitro cellular assays. | Evaluated in vitro and in vivo (xenografts, patient-derived xenografts).[3][4][5] |
| Key Findings | Subnanomolar cellular potency and excellent metabolic stability.[1] | Potent radiosensitizer and enhances the efficacy of PARP inhibitors (olaparib) and chemotherapy (irinotecan).[3][4][5][6] |
| In Vivo Efficacy | Publicly available in vivo efficacy data is limited. A similar urea-based ATM inhibitor (10r) showed synergistic antitumor efficacy with irinotecan in a SW620 xenograft model.[7] | Demonstrates tumor growth inhibition in xenograft models when combined with radiation or olaparib.[3][4] |
In-Depth Analysis of Preclinical Performance
This compound: A Potent and Stable Novel Compound
AZD0156: A Clinically Investigated ATM Inhibitor
AZD0156 is a potent and selective ATM inhibitor that has been more extensively characterized in preclinical and early clinical settings. It has a cellular IC50 of 0.58 nM and is orally bioavailable.[2][3] Preclinical studies have demonstrated the efficacy of AZD0156 in sensitizing cancer cells to both radiation and other DNA-damaging agents. In vivo, AZD0156 has been shown to enhance the anti-tumor effects of radiation in a lung xenograft model.[4] Furthermore, it potentiates the activity of the PARP inhibitor olaparib in patient-derived triple-negative breast cancer xenograft models.[3] Combination studies with the topoisomerase I inhibitor irinotecan have also shown promise in preclinical models of colorectal cancer.[6] These findings have provided the rationale for its evaluation in clinical trials.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental protocols for key assays used in the preclinical evaluation of ATM inhibitors.
Western Blotting for ATM Signaling
Objective: To assess the inhibition of ATM kinase activity by measuring the phosphorylation of downstream targets such as p-ATM (S1981), p-CHK2 (T68), and γH2AX.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, FaDu) and allow them to adhere overnight. Pre-treat cells with the ATM inhibitor (this compound or AZD0156) at various concentrations for 1-2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 5-10 Gy) or treating with a DNA-damaging agent (e.g., etoposide, doxorubicin).
-
Cell Lysis: After the desired incubation time post-damage induction (e.g., 1-2 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ATM (S1981), p-CHK2 (T68), γH2AX, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
Objective: To determine the effect of the ATM inhibitors on cell proliferation and viability, alone or in combination with other agents.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ATM inhibitor, a DNA-damaging agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with ATM inhibitors and/or radiation.
Protocol:
-
Cell Plating: Plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150).
-
Treatment: After allowing the cells to attach, treat them with the ATM inhibitor for a specified duration before and/or after irradiation with various doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid and stain them with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ATM inhibitors, alone or in combination with other therapies, in a preclinical in vivo model.
Protocol:
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. For patient-derived xenograft (PDX) models, implant small tumor fragments from a patient's tumor.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Treatment Administration: Administer the ATM inhibitor (e.g., by oral gavage), the combination agent (e.g., radiation, chemotherapy), or the respective vehicles according to the planned dosing schedule and route of administration.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or when the tumors in the control group reach a certain size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Calculate tumor growth inhibition (TGI) for each treatment group.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated using the DOT language.
Caption: ATM Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow.
Caption: Feature Comparison Logic.
Conclusion
Both this compound and AZD0156 are highly potent and selective inhibitors of ATM kinase with significant potential in cancer therapy. AZD0156 has a more extensive publicly available preclinical data package, including demonstrated in vivo efficacy as a sensitizer for radiation and PARP inhibitors, and has progressed to clinical evaluation. This compound shows great promise with its sub-nanomolar cellular potency and favorable metabolic stability, though further in vivo studies are needed to fully delineate its therapeutic potential. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their preclinical studies, while highlighting the need for continued research to fully understand the therapeutic window and optimal combination strategies for these promising agents.
References
- 1. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ATM Inhibitor-3 and Other Leading ATM Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of ATM Inhibitor-3 against other prominent ATM inhibitors: KU-55933, KU-60019, and AZD0156. This analysis is based on available preclinical data, focusing on potency, selectivity, and cellular activity to inform research and development decisions.
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and certain chemotherapies. A novel urea-based compound, this compound (also known as compound 34), has emerged as a highly potent and selective ATM inhibitor. This guide will compare its performance characteristics against established ATM inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of this compound, KU-55933, KU-60019, and AZD0156 against ATM kinase and other related kinases in the PI3K-like kinase (PIKK) family.
| Inhibitor | ATM (nM) | ATR (nM) | DNA-PK (nM) | mTOR (nM) | PI3Kα (nM) |
| This compound | 0.71 | >10,000 | >10,000 | 130 | >10,000 |
| KU-55933 | 12.9 | >100,000 | 2,500 | 9,300 | 17,000 |
| KU-60019 | 6.3 | >10,000 | 1,700 | - | - |
| AZD0156 | 0.58 (cell-based) | 6,200 (cell-based) | 140 (enzyme) | 610 (cell-based) | 1,400 (cell-based) |
Table 1: In Vitro Potency (IC50) Against PIKK Family Kinases. Data for this compound is from Dimitrov et al., 2022. Data for other inhibitors is compiled from various sources.[1][2][3] A direct enzyme assay IC50 for AZD0156 against ATM was not available in the compared literature; the cell-based IC50 is provided.
Kinome Selectivity Profile
To further assess its specificity, this compound was screened against a broad panel of kinases. The results demonstrate a high degree of selectivity for ATM.
| Kinase | % Inhibition at 1 µM |
| ATM | 100 |
| mTOR | 98 |
| LRRK2 | 8 |
| Other kinases | <10% |
Table 2: Kinome Selectivity of this compound. Data represents the percentage of kinase activity inhibited by a 1 µM concentration of this compound.[4][5]
Cellular Activity
The efficacy of an inhibitor within a cellular context is a critical measure of its potential. The following table compares the cellular potency of the inhibitors in assays measuring the phosphorylation of ATM (pATM) at Ser1981, a key marker of its activation.
| Inhibitor | Cellular pATM IC50 (nM) |
| This compound | 0.71 |
| AZD0156 | 0.58 |
Table 3: Cellular Potency of ATM Inhibitors. Data for this compound is from Dimitrov et al., 2022. Data for AZD0156 is from Pike et al., 2018.[1][3][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize ATM inhibitors.
In Vitro ATM Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ATM kinase.
-
Reagents and Materials:
-
Recombinant human ATM kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATM substrate (e.g., p53-derived peptide)
-
ATP (at a concentration close to the Km for ATM)
-
Test inhibitors (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations.
-
Add recombinant ATM kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the ATM substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cellular pATM (Ser1981) Inhibition Assay
This cell-based assay determines an inhibitor's ability to block ATM autophosphorylation at Serine 1981, a marker of its activation, in response to DNA damage.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors (serially diluted)
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted test inhibitors for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing the cells to a controlled dose of ionizing radiation (e.g., 5 Gy) or a chemical agent.
-
After a short incubation period (e.g., 30-60 minutes) to allow for ATM activation, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ATM (Ser1981).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ATM and a loading control to normalize the data.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of ATM phosphorylation.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies, particularly in combination with DNA-damaging treatments.[4][6][7]
-
Reagents and Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor
-
Ionizing radiation source
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
6-well plates
-
-
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a precise number of cells into 6-well plates. The number of cells will vary depending on the cell line and the expected toxicity of the treatment.
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with the ATM inhibitor at a fixed concentration.
-
Immediately after adding the inhibitor, irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubate the plates for 7-14 days to allow for colony formation.
-
After the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol), and stain them with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition. The data is often plotted as the log of the surviving fraction versus the radiation dose.
-
Conclusion
This compound demonstrates exceptional potency against ATM kinase with an IC50 value in the subnanomolar range.[4] Its high selectivity, as evidenced by the kinome scan data, suggests a lower potential for off-target effects compared to less selective inhibitors. In cellular assays, this compound effectively inhibits ATM phosphorylation at concentrations comparable to the highly potent clinical candidate AZD0156.[3][5]
The provided experimental data and detailed protocols offer a solid foundation for researchers to evaluate and potentially utilize this compound in preclinical studies. Its favorable characteristics warrant further investigation as a promising agent for sensitizing cancer cells to DNA-damaging therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ATM Inhibitor-3: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of ATM Inhibitor-3's cross-reactivity with other kinases, supported by experimental data and methodologies, to aid in the accurate interpretation of research outcomes and guide future drug development.
This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). While highly effective against its primary target, a comprehensive understanding of its interactions with other kinases is crucial to mitigate off-target effects and ensure therapeutic specificity. This guide leverages data from extensive kinase profiling studies to present a clear picture of this compound's selectivity. For the purpose of this guide, we will focus on the well-characterized and highly selective ATM inhibitor, M3541, as a representative example of this class of compounds. M3541 demonstrates a sub-nanomolar potency against ATM and has been extensively profiled against a broad panel of kinases.[1][2][3]
Kinase Selectivity Profile
The cross-reactivity of M3541 has been evaluated against a large panel of human kinases, demonstrating a high degree of selectivity for ATM. In a comprehensive screen against 292 different kinases, M3541 exhibited an IC50 value greater than 100 nM for 99.3% of the kinases tested, underscoring its specificity.[2]
Further analysis against closely related members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, which share structural homology with ATM, revealed significant selectivity margins.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. ATM |
| ATM | 0.25 | - |
| DNA-PK | >100 | >400 |
| mTOR | >100 | >400 |
| ATR | >100 | >400 |
| PI3Kα | >100 | >400 |
| PI3Kβ | >100 | >400 |
| PI3Kγ | >100 | >400 |
| PI3Kδ | >100 | >400 |
Table 1: Selectivity of M3541 against PIKK Family Kinases. The IC50 values highlight the potent and selective inhibition of ATM compared to other closely related kinases. Data compiled from multiple sources.[2][4]
Experimental Protocols
The determination of an inhibitor's kinase selectivity profile is achieved through robust and high-throughput screening methodologies. The following outlines a typical experimental protocol for such an assessment.
Biochemical Kinase Assay (e.g., KINOMEscan™)
This method relies on a competition binding assay to quantify the interaction of a test compound (e.g., this compound) with a large panel of purified kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates a stronger interaction between the kinase and the test compound.
Workflow:
-
Immobilization: A proprietary, broadly selective kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition: A test compound of interest (this compound) is incubated at various concentrations with a specific kinase from a large panel and the immobilized ligand.
-
Binding: The kinase will partition between binding to the test compound in solution and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods.
-
Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle), and IC50 or Kd values are calculated to determine the potency of the inhibitor against each kinase.
References
Comparative Analysis of ATM Inhibitor-3 and PARP Inhibitors in Cancer Therapy
A Head-to-Head Examination of Two Critical DNA Damage Response Targets for Researchers and Drug Development Professionals.
In the intricate landscape of cancer therapy, targeting the DNA Damage Response (DDR) network has emerged as a highly promising strategy. Two central players in this network, Ataxia-Telangiectasia Mutated (ATM) and Poly (ADP-ribose) Polymerase (PARP), have become key targets for inhibitor development. While both ATM and PARP inhibitors disrupt the cell's ability to repair DNA damage, they do so through distinct mechanisms, leading to different therapeutic applications and potential synergies. This guide provides a detailed comparative analysis of ATM Inhibitor-3 and various Poly (ADP-ribose) Polymerase (PARP) inhibitors, supported by experimental data and protocols to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between ATM and PARP inhibitors lies in the specific DNA repair pathways they target.
ATM Inhibitors: Halting the Master Controller of Double-Strand Break Repair
Ataxia-Telangiectasia Mutated (ATM) is a primary sensor and signaling kinase that responds to DNA double-strand breaks (DSBs), the most lethal form of DNA damage.[1][2] Upon activation by DSBs, often with the help of the MRN complex (MRE11/RAD50/NBS1), ATM phosphorylates a multitude of downstream proteins to orchestrate a full-scale response.[3][4] This includes initiating cell cycle arrest through targets like CHK2 and p53, and promoting DNA repair.[2][3][5]
ATM inhibitors, such as the potent and selective This compound , function by blocking the kinase activity of ATM.[6][7] This prevents the downstream signaling cascade, effectively crippling the cell's ability to arrest the cell cycle and repair DSBs.[8][9] Consequently, cancer cells are rendered highly sensitive to DNA-damaging agents like ionizing radiation and certain chemotherapies that induce DSBs.[9][10][11]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. abeomics.com [abeomics.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ATM Inhibitor-3: A Comparative Analysis of Efficacy in p53-Deficient vs. p53-Proficient Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ATM Inhibitor-3 in cancer cells with varying p53 status. The data presented herein, largely derived from studies on the potent and selective ATM inhibitor KU-55933 as a proxy for this compound, demonstrates that p53 status is a critical determinant of cellular response to ATM inhibition, particularly in combination with DNA-damaging agents.
Executive Summary
ATM (Ataxia-Telangiectasia Mutated) kinase is a master regulator of the DNA damage response (DDR). Inhibition of ATM has emerged as a promising anti-cancer strategy to enhance the efficacy of genotoxic therapies. This guide highlights the differential effects of ATM inhibition in p53-proficient and p53-deficient cellular contexts. In p53-proficient cells, ATM inhibition can paradoxically lead to resistance to certain DNA-damaging agents by favoring cell cycle arrest over apoptosis. Conversely, in p53-deficient cells, which represent a large fraction of human cancers, ATM inhibition can significantly increase sensitivity to genotoxic stress, leading to mitotic catastrophe and enhanced cell death.
Data Presentation
The following tables summarize the quantitative effects of ATM inhibition on cell survival and apoptosis in isogenic cell lines differing only in their p53 status. The data is primarily based on studies using the well-characterized ATM inhibitor KU-55933.
Table 1: Effect of ATM Inhibition on Clonogenic Survival in Combination with a PARP Inhibitor
| Cell Line | p53 Status | Treatment | Surviving Fraction (%) |
| HCT116 | Proficient (p53+/+) | 3 µM Olaparib | ~15% |
| HCT116 | Proficient (p53+/+) | 3 µM Olaparib + 7.5 µM KU-55933 | ~5%[1] |
| HCT116 | Deficient (p53-/-) | 3 µM Olaparib | ~5% |
| HCT116 | Deficient (p53-/-) | 3 µM Olaparib + 7.5 µM KU-55933 | ~0.2%[1] |
Table 2: Qualitative Summary of ATM Inhibitor Efficacy based on p53 Status
| Endpoint | p53-Proficient Cells | p53-Deficient Cells |
| Sensitivity to DNA-damaging agents (e.g., Doxorubicin) | Increased resistance[2] | Increased sensitivity[2] |
| Cell Fate upon DNA Damage | Predominantly cell cycle arrest | Mitotic catastrophe and apoptosis |
| Combination with PARP inhibitors | Moderate sensitization | Strong synergistic sensitization[1] |
Signaling Pathways
The differential response to ATM inhibition based on p53 status is rooted in the fundamental rewiring of the DNA damage response and cell cycle checkpoint pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to assess the efficacy of ATM inhibitors.
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control.
-
Treatment: Allow cells to attach overnight, then treat with this compound with or without a DNA-damaging agent (e.g., Olaparib, Doxorubicin) at various concentrations.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 7-14 days, or until colonies are visible.
-
Fixing and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution of methanol and acetic acid (3:1). Stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated as (mean number of colonies / (number of cells seeded x plating efficiency)) for each treatment group, where plating efficiency is the (mean number of colonies / number of cells seeded) for the untreated control.
Annexin V Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound with or without a DNA-damaging agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive, PI-negative cells are considered early apoptotic, while FITC-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Treatment: Treat cells with a serial dilution of this compound with or without a fixed concentration of a DNA-damaging agent.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Conclusion
The available evidence strongly suggests that the efficacy of ATM inhibitors, including this compound, is highly dependent on the p53 status of the cancer cells. In p53-deficient tumors, ATM inhibitors hold significant promise as potent sensitizing agents for DNA-damaging therapies. This targeted approach could lead to more effective and personalized cancer treatments. Further investigation into this compound specifically is warranted to confirm these findings and to explore its full therapeutic potential.
References
Navigating the Therapeutic Landscape of ATM Inhibition: A Comparative Analysis of ATM Inhibitor-3
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors with a favorable therapeutic window is paramount. In the realm of DNA damage response (DDR) pathways, Ataxia-Telangiectasia Mutated (ATM) kinase has emerged as a critical target. This guide provides a comparative assessment of ATM Inhibitor-3 against other notable ATM inhibitors, supported by preclinical data to aid in the evaluation of their therapeutic potential.
ATM inhibitors are being explored as potent sensitizers for radiotherapy and chemotherapy by thwarting the cancer cell's ability to repair DNA double-strand breaks (DSBs).[1] The therapeutic window, a measure of a drug's safety and efficacy, is a critical determinant of its clinical viability. This guide delves into the preclinical data of this compound and its counterparts to offer a comparative perspective on their therapeutic promise.
Comparative Analysis of ATM Inhibitor Potency and Selectivity
A key initial step in assessing the therapeutic potential of an inhibitor is to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency. Selectivity, on the other hand, refers to the inhibitor's ability to target ATM kinase specifically over other related kinases, thereby minimizing off-target effects and potential toxicity.
| Inhibitor | ATM IC50 (nM) | Selectivity Profile | Key Preclinical Findings |
| This compound (compound 34) | 0.71 | Potent and selective inhibitor of the PI3K kinase family. | Favorable metabolic stability. Further in vivo therapeutic window data is not extensively published. |
| KU-55933 | 12.9 - 13 | Highly selective for ATM over DNA-PK, PI3K/PI4K, ATR, and mTOR.[2] | Effective chemo- and radio-sensitizer in vitro.[1] However, high hydrophobicity and toxicity to healthy tissue have hindered its clinical development. |
| KU-59403 | 3 | At least 1000-fold more selective for ATM than other tested PIKK family members.[3] | Improved solubility and pharmacokinetics over KU-55933.[1] Showed significant chemosensitization in in vivo models without major toxicity.[4] |
| KU-60019 | 6.3 | At least 10-fold more effective than KU-55933 with minimal off-target effects at 1 µM.[5] | Potent radiosensitizer of glioma cells in vitro and in vivo.[5][6] Showed low in vitro toxicity.[7] |
| M4076 | 0.2 (at ATP concentrations near ATM Km) | Highly selective; did not affect ATR-CHK1 or DNA-PK signaling up to 30 µM.[8] | Showed complete tumor regression in xenograft models when combined with ionizing radiation, with no significant in vivo toxicity indicated.[1] A Phase I clinical trial established a Maximum Tolerated Dose (MTD) of 300 mg once daily.[9] |
| AZD1390 | 0.78 (cellular IC50) | Highly selective against other PIKKs including ATR, DNA-PK, and mTOR.[10] | Brain-penetrant, leading to tumor regressions and improved survival in orthotopic brain tumor models when combined with radiotherapy.[10][11] Toxicology studies identified potential target organ toxicities.[10] |
| M3541 | < 1 | Highly selective, with an IC50 of > 100 nM for 99.3% of 292 investigated human kinases.[12] | Preclinical studies showed it sensitizes tumor cells to radiation.[12] However, clinical development was halted due to a non-optimal pharmacokinetic profile.[12] |
Experimental Methodologies for Assessing Therapeutic Window
The evaluation of an ATM inhibitor's therapeutic window relies on a series of well-defined preclinical experiments designed to assess both its anti-cancer efficacy and its potential for toxicity to normal tissues.
Efficacy Assessment
Clonogenic Survival Assay: This in vitro assay is a gold standard for determining the ability of a cancer cell to retain its reproductive integrity after treatment.
-
Protocol:
-
Cancer cells are seeded at a low density in multi-well plates.
-
Cells are treated with the ATM inhibitor alone or in combination with radiation or a chemotherapeutic agent.
-
After a defined incubation period, the treatment is removed, and the cells are allowed to grow for 10-14 days to form colonies.[13]
-
Colonies are then fixed, stained, and counted. The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control.[13]
-
In Vivo Tumor Growth Delay Studies: These studies assess the ability of an ATM inhibitor to inhibit tumor growth in an animal model, typically mice bearing human tumor xenografts.
-
Protocol:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ATM inhibitor alone, radiation/chemotherapy alone, combination therapy).
-
Tumor volume is measured regularly using calipers throughout the study.
-
The time it takes for the tumor to reach a predetermined size (e.g., four times its initial volume) is recorded, and the tumor growth delay is calculated as the difference in this time between the treated and control groups.
-
Toxicity Assessment
In Vitro Cytotoxicity Assays: These assays are used to determine the concentration of the inhibitor that is toxic to normal, non-cancerous cells.
-
Protocol:
-
Normal human cells (e.g., fibroblasts, endothelial cells) are cultured in multi-well plates.
-
Cells are exposed to a range of concentrations of the ATM inhibitor.
-
Cell viability is assessed after a set period (e.g., 72 hours) using methods such as MTT or CellTiter-Glo assays, which measure metabolic activity.
-
In Vivo Toxicity Studies: These studies are crucial for identifying potential side effects of the ATM inhibitor in a living organism.
-
Protocol:
-
Healthy animals are administered the ATM inhibitor at various doses.
-
Animals are monitored for signs of toxicity, including changes in body weight, behavior, and food/water intake.
-
At the end of the study, blood samples are collected for hematological and clinical chemistry analysis.
-
Major organs are harvested for histopathological examination to identify any tissue damage.
-
Visualizing ATM Signaling and Experimental Workflows
To better understand the mechanism of action of ATM inhibitors and the experimental processes used to evaluate them, the following diagrams have been generated using Graphviz.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AZD1390 [openinnovation.astrazeneca.com]
- 11. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ATM Inhibitor-3: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel now have access to a comprehensive guide on the proper disposal procedures for ATM Inhibitor-3, a potent and selective kinase inhibitor. This document outlines essential safety and logistical information, ensuring the safe handling and disposal of this compound, thereby minimizing occupational exposure and environmental impact. Given its mechanism of action, this compound should be handled as a potentially hazardous substance, and its disposal must adhere to strict protocols for chemical and cytotoxic waste.
Key Safety and Disposal Procedures
Proper disposal of this compound is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. As a potent kinase inhibitor, it is categorized with cytotoxic agents, necessitating a cautious and informed approach to its waste management. All waste materials contaminated with this compound, including unused product, empty containers, and experimental materials, must be segregated from general laboratory waste.
Step-by-Step Disposal Protocol:
-
Deactivation: If institutional procedures require it, deactivate the compound using a validated chemical neutralization method. However, for most research laboratory settings, direct disposal of the unaltered compound as hazardous waste is the standard and recommended practice.
-
Segregation: Collect all solid and liquid waste containing this compound in dedicated, clearly labeled, leak-proof containers. Solid waste includes contaminated personal protective equipment (PPE), pipette tips, and culture flasks. Liquid waste includes unused stock solutions and experimental media.
-
Labeling: All waste containers must be prominently labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste" and should clearly identify the contents, including "this compound."
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and ultimate disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company. Incineration at a high temperature is the preferred method for the final disposal of cytotoxic waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant ATM inhibitors. This information is crucial for understanding the compound's potency and for conducting risk assessments in a laboratory setting.
| Compound | CAS Number | IC₅₀ (nM) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2769140-52-3 | 0.71[1][2] | C₂₉H₃₂N₆O₄ | 528.6 |
| KU-55933 | 587871-26-9 | 12.9[2] | C₂₁H₂₁N₃O₃ | 363.41 |
| KU-60019 | 925703-65-1 | 6.3[2][3] | C₂₄H₂₇N₃O₄ | 421.49 |
Experimental Protocol: In Vitro ATM Kinase Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of compounds like this compound against the ATM kinase.
Materials:
-
Recombinant human ATM kinase
-
GST-p53 (1-40) substrate
-
This compound (or other test compounds)
-
Kinase assay buffer
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the recombinant ATM kinase, the GST-p53 substrate, and the kinase assay buffer.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control with a known ATM inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Visualizing the ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is the target of this compound.
References
Essential Safety and Operational Guide for Handling ATM Inhibitor-3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ATM Inhibitor-3. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The required level of protection may vary based on the specific handling procedure.
| Scenario | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | - Gloves: Two pairs of chemotherapy-approved, powder-free gloves (e.g., nitrile) tested against hazardous drugs. Change gloves every 30 minutes or immediately if contaminated. - Gown: A disposable, low-linting gown made of polyethylene-coated polypropylene or a similar resistant material that closes in the back. - Eye and Face Protection: Safety goggles with side shields or a full-face shield to protect against splashes.[1][2] - Respiratory Protection: A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne particles or aerosols.[2] |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy-approved, extended-cuff nitrile gloves. - Gown: A disposable, fluid-resistant gown. - Eye and Face Protection: Full-face shield with safety goggles. - Respiratory Protection: A full-face air-purifying respirator with appropriate cartridges.[3] - Foot Protection: Disposable, chemical-resistant shoe covers. |
| Waste Disposal | - Gloves: A single pair of chemotherapy-approved nitrile gloves. - Gown: A disposable gown. - Eye Protection: Safety glasses. |
Safe Handling and Operational Protocols
1. Receiving and Unpacking:
-
Inspect the shipping container for any signs of damage or leakage upon arrival.
-
It is recommended that receiving personnel be trained in the proper handling of hazardous drugs.[2]
-
Transport the unopened container to the designated storage area.
-
Don appropriate PPE (gloves and lab coat) before unpacking.
-
Carefully open the package in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, well-ventilated, and designated hazardous drug storage area.[1]
-
Recommended storage temperatures are: Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1]
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation and Use:
-
All manipulations of this compound, including weighing and dissolving, should be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to avoid inhalation of dust or aerosols.[4]
-
Use dedicated equipment (e.g., spatulas, weigh boats, glassware) for handling this compound.
-
Clean all equipment thoroughly after use.
-
Do not eat, drink, or smoke in the area where this compound is handled.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Emergency Procedures
1. Spills:
-
Evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent pads or a spill kit designed for hazardous drugs.
-
For liquid spills, absorb the material with finely-powdered liquid-binding material like diatomite.[1][7]
-
For powder spills, carefully cover the spill with damp absorbent material to avoid generating dust.
-
Decontaminate the area by scrubbing with alcohol or another appropriate deactivating solution.[1][7]
-
Collect all contaminated materials in a designated hazardous waste container.
2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and lukewarm water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large volume of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious.[1] Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, gowns, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Needles and syringes used for handling this compound must be disposed of in a designated sharps container labeled for cytotoxic waste.[2]
-
All hazardous waste must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[5]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for spills and personal exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
